Itraconazole, (R)-(+)-
Description
Historical Context of Triazole Antifungals in Research
The development of azole antifungal agents marked a significant turning point in medical mycology. The first azole compound with antifungal properties was reported in 1944, but the class gained prominence in the 1960s and 1970s with the introduction of topical imidazole (B134444) agents like clotrimazole (B1669251) and miconazole. bohrium.com These early agents acted by inhibiting ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. researchgate.net
The quest for systemic treatments with improved safety profiles led to the development of the triazole subclass. nih.gov Triazoles, characterized by a five-membered ring with three nitrogen atoms, generally exhibit greater specificity and potency compared to imidazoles. ebsco.com Ketoconazole (B1673606), introduced in the early 1980s, was the first oral azole for systemic fungal infections. researchgate.netnih.gov However, its use was associated with certain limitations, paving the way for the first-generation triazoles, fluconazole (B54011) and itraconazole (B105839), in the 1990s. nih.govic.ac.uk These agents offered a broader spectrum of activity and a better safety profile compared to their predecessors. nih.gov
Itraconazole, patented in 1978 and approved for medical use in the U.S. in 1992, became a key therapeutic option for a range of fungal infections, including aspergillosis, blastomycosis, and histoplasmosis. wikipedia.orgdrugbank.com The success of first-generation triazoles fueled further research, leading to second-generation agents like voriconazole (B182144) and posaconazole, which possess enhanced activity against resistant and emerging fungal pathogens. researchgate.netnih.gov The ongoing evolution of triazole research focuses on overcoming challenges such as drug resistance and aims to develop agents with even greater selectivity for the fungal target, CYP51 (lanosterol 14α-demethylase), to minimize interactions with human enzymes. bohrium.comnih.gov
Significance of Stereochemistry in Azole Antifungal Research
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the research and development of azole antifungals. Itraconazole is a complex molecule with three chiral centers, which gives rise to eight possible stereoisomers (two pairs of enantiomers and four diastereomers). nih.govnih.gov The commercially available form of itraconazole is a racemic mixture of four cis-stereoisomers. wikipedia.orgdrugbank.comaacrjournals.org
Research has demonstrated that the biological activity of these individual stereoisomers can differ significantly. aacrjournals.orgresearchgate.net The spatial orientation of the molecule influences its ability to bind to its target enzyme, the fungal lanosterol (B1674476) 14α-demethylase, as well as its interaction with other biological molecules. nih.govacs.org For example, studies have shown that the antifungal potency of itraconazole stereoisomers can vary by as much as 32-fold depending on the fungal strain. nih.gov
Furthermore, stereochemistry plays a distinct role in the different therapeutic activities of itraconazole. The configuration at the C2 and C4 positions of the dioxolane ring appears to be more influential for its antiangiogenic (ability to inhibit new blood vessel formation) activity, while the stereocenter at the C2' position in the sec-butyl side chain affects its potential for liver toxicity. aacrjournals.orgscispace.com The antifungal action, however, seems less influenced by the stereochemistry at the 2' position. nih.gov This divergence highlights the importance of studying individual stereoisomers. Isolating and characterizing specific isomers, such as (R)-(+)-Itraconazole, allows researchers to investigate structure-activity relationships more precisely, potentially leading to the development of new therapeutic agents with improved efficacy and a more favorable safety profile. aacrjournals.orgresearchgate.net
Current Research Landscape and Emerging Directions for (R)-(+)-Itraconazole
The current research landscape for itraconazole has expanded beyond its primary role as an antifungal agent. A significant area of investigation is its potential as an anticancer agent, primarily due to its ability to inhibit angiogenesis and the Hedgehog signaling pathway. wikipedia.orgaacrjournals.orgnih.gov Research into the individual stereoisomers is crucial in this context.
Studies have revealed that different stereoisomers possess varying degrees of antiangiogenic and antitumor activity. aacrjournals.orgscispace.com For instance, research has shown that the (2S,4R,2'S) stereoisomer exhibits potent antiangiogenic and antitumor activity with lower associated hepatotoxicity in preclinical models compared to the racemic mixture. aacrjournals.org This has spurred interest in developing single-isomer formulations for cancer therapy.
While much of the anticancer research has focused on other isomers, the investigation of all eight stereoisomers has provided a more complete picture of the structure-activity relationships. nih.govnih.gov This foundational work allows for a more targeted exploration of each isomer, including the (R)-(+)-Itraconazole enantiomer. The detailed characterization of each stereoisomer's unique pharmacological profile is essential. nih.gov Future research will likely focus on further elucidating the specific molecular mechanisms of individual isomers like (R)-(+)-Itraconazole, not only in the context of fungal infections but also for their potential in oncology and other therapeutic areas. spandidos-publications.com This includes exploring how modifications to the chemical structure of specific isomers can optimize potency and selectivity for various biological targets. nih.gov
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function. The accumulation of lanosterol and 14-methylated sterols results in increased permeability of the fungal cell membrane, and modified membrane-bound enzyme activity, and dysregulated chitin synthesis. Other proposed mechanisms of action of itraconazole include the inhibition of fungal cytochrome c oxidative and peroxidative enzymes that also lead to the disruption of fungal cell membranes. In vitro studies have demonstrated that itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol, which is a vital component of fungal cell membranes. |
|---|---|
CAS No. |
154003-18-6 |
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m0/s1 |
InChI Key |
VHVPQPYKVGDNFY-TUJWMRSMSA-N |
impurities |
Impurities: 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[trans-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. |
Isomeric SMILES |
CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Color/Form |
Solid Crystals from toluene |
melting_point |
168-170 166.2 °C |
solubility |
Practically insoluble in water and dilute acidic solutions |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of R + Itraconazole
Enantioselective Synthesis Pathways for (R)-(+)-Itraconazole
The synthesis of enantiomerically pure itraconazole (B105839), particularly the (R)-(+)-isomer, requires precise control over the stereochemistry at its three chiral centers. Chemists have employed several strategies to achieve this, including leveraging nature's chiral building blocks, using chiral catalysts to guide reactions, and separating stereoisomers from a mixture.
Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds such as amino acids, carbohydrates, or terpenes as starting materials. buchler-gmbh.com This approach incorporates a pre-existing stereocenter into the synthetic target. For triazole antifungal agents, chiral glycerol (B35011) derivatives, such as enantiomerically pure glyceryl tosylates, serve as valuable C3 building blocks. nih.govresearchgate.net In the synthesis of itraconazole analogs, an enantiomerically pure glyceryl tosylate can be reacted with a substituted phenol (B47542) in the presence of a strong acid to form the key 1,3-dioxolane (B20135) ring system, establishing the desired stereochemistry derived from the starting chiral glycerol. nih.gov This strategy is a traditional method for accessing enantiopure glycerol derivatives, though it can sometimes require multiple synthetic steps. researchgate.net
Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com This method is pivotal in modern pharmaceutical synthesis for creating stereochemically complex molecules. numberanalytics.com In the synthesis of advanced triazole antifungal agents, a key challenge is the construction of the tetrasubstituted stereogenic center. Research has shown that catalytic asymmetric cyanosilylation of a ketone precursor is an effective method to create this center with high enantioselectivity. acs.org
For instance, a gadolinium-based polymetallic catalyst derived from a sugar-based chiral ligand has been used to promote the asymmetric cyanosilylation of the 2-acetyl-2,4-difluorophenyl moiety, a key structural element in many triazoles. acs.org This reaction yields a cyanohydrin intermediate with high enantiomeric excess, which can then be transformed through several steps into the crucial chiral epoxide intermediate required for the synthesis of various triazole antifungals. acs.orgresearchgate.net While this specific example was demonstrated for the synthesis of efinaconazole (B1671126) and ravuconazole, the principles are directly applicable to the synthesis of the chiral core of itraconazole. acs.org The use of asymmetric catalysis offers an efficient and streamlined route to key chiral intermediates, often reducing the number of synthetic steps compared to other methods. acs.orgresearchgate.net
When an enantioselective synthesis is not employed, a racemic or diastereomeric mixture of itraconazole is produced. Chiral resolution techniques are then used to separate and isolate the desired stereoisomer. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are prominent methods for this purpose. ukm.my
Cis-itraconazole consists of two pairs of enantiomers. These can be separated using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as cellulose (B213188) tris-(4-methylbenzoate) and cellulose tris-(3,5-dimehylphenylcarbamate), have shown excellent capabilities in resolving all four stereoisomers of cis-itraconazole. nih.gov By using a two-step HPLC process, the four stereoisomers can be isolated with high purity (>97%). nih.gov
Electrokinetic chromatography (EKC), a mode of capillary electrophoresis, has also been successfully applied. Using a chiral selector, such as a cyclodextrin (B1172386) derivative added to the buffer, allows for the separation of all four itraconazole stereoisomers. nih.gov Heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin has been identified as a particularly effective chiral selector for this separation. nih.gov
| Technique | Chiral Selector / Stationary Phase | Outcome | Reference |
| High-Performance Liquid Chromatography (HPLC) | Cellulose tris-(4-methylbenzoate) and Cellulose tris-(3,5-dimehylphenylcarbamate) | Full separation of all four cis-stereoisomers. | nih.gov |
| Electrokinetic Chromatography (EKC) | Heptakis-2,3,6-tri-O-methyl-beta-cyclodextrin | Resolution of the four stereoisomers of itraconazole. | nih.gov |
Chemical Modifications and Analog Synthesis of Itraconazole Derivatives
To explore structure-activity relationships and develop new agents with improved properties, extensive chemical modifications of the itraconazole scaffold have been undertaken. These modifications have primarily focused on the side chain and the core heterocyclic systems.
The sec-butyl side chain attached to the triazolone ring of itraconazole has been a major site for chemical modification. nih.govacs.org Researchers have synthesized focused libraries of itraconazole analogs by replacing this side chain with a variety of other groups to investigate its influence on biological activity. nih.govnih.gov These new side chains include linear, branched, and cyclic hydrocarbon groups. nih.gov The synthesis of these analogs is typically achieved through N-alkylation of the triazolone precursor. nih.gov
Studies on these analogs have revealed that the nature of the side chain significantly impacts activity. For example, potent activity against VEGFR2 glycosylation was generally observed with side chains composed of at least four carbons, particularly with branching at the α or β position. acs.orgnih.gov This systematic modification has led to the identification of analogs with enhanced potency in inhibiting endothelial cell proliferation and Hedgehog signaling pathways compared to the parent itraconazole molecule. nih.govacs.org
| Side Chain Modification | General Structure | Key Finding | Reference |
| Linear Hydrocarbons | -CH₂(CH₂)nCH₃ | Activity varies with chain length. | nih.gov |
| Branched Hydrocarbons | e.g., Isopropyl, Isobutyl, Neopentyl | Branching at α or β position can enhance activity. | acs.orgnih.gov |
| Cyclic Hydrocarbons | e.g., Cyclopentyl, Cyclohexyl | Introduction of cyclic moieties alters steric and electronic properties. | nih.gov |
Alterations to the heterocyclic core of itraconazole have been explored to create novel analogs with different pharmacological profiles. nih.gov One major area of investigation has been the modification or replacement of the triazolone ring system. nih.gov In some studies, the entire triazolone and its attached side chain have been replaced with substituted aromatic moieties to create "des-triazole" analogs. nih.govnih.gov
Prodrug Strategies (Chemical Design and Stability)
The development of prodrugs for itraconazole is a key area of research aimed at improving its challenging physicochemical properties, particularly its low aqueous solubility which can lead to variable oral bioavailability. ijpsjournal.comnih.gov A common strategy involves the chemical modification of the itraconazole molecule to create a more soluble, inactive precursor that is converted to the active drug within the body. ijpsjournal.comewadirect.com
The design of these prodrugs often targets the hydroxyl group on the sec-butyl side chain of itraconazole. This functional group provides a convenient point for chemical modification, such as esterification, to create more water-soluble derivatives. researchgate.net A significant approach has been the development of phosphate (B84403) ester prodrugs. ewadirect.com These prodrugs are designed to exhibit enhanced aqueous solubility while maintaining stability in formulation. Their conversion back to the active itraconazole is typically mediated by endogenous enzymes like phosphatases. ewadirect.comresearchgate.net The stability of these phosphate prodrugs can be pH-dependent, with hydrolysis rates varying in acidic, neutral, or basic environments. fiveable.me
Another prodrug strategy involves the creation of amide-based derivatives, which can also serve to improve stability and modify the lipophilicity of the parent drug. researchgate.net The overarching goal of these strategies is to enhance the pharmacokinetic profile of itraconazole, leading to more consistent and effective therapeutic outcomes. ijpsjournal.comfiveable.me
| Prodrug Strategy | Targeted Functional Group | Desired Outcome |
| Phosphate Ester Prodrugs | Hydroxyl group | Increased aqueous solubility, enzymatic cleavage in vivo |
| Amide Prodrugs | Amine functionalities | Improved stability, modified lipophilicity |
Novel Synthetic Methodologies and Process Intensification
The synthesis of the structurally complex itraconazole molecule has traditionally involved multi-step batch processes. However, recent research has focused on novel synthetic methodologies and process intensification to improve efficiency, reduce waste, and enhance safety. unito.it
Process intensification aims to develop smaller, more efficient, and sustainable chemical processes. unito.it One such approach is the adoption of continuous flow chemistry using microreactors. nih.govpharmaexcipients.com Microreactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, which can lead to faster reaction times, higher yields, and improved product purity. unito.itnih.gov This technology also enhances safety by minimizing the volume of hazardous reagents and intermediates at any given time. nih.gov The synthesis of itraconazole nanoparticles using a droplet-based microreactor has been reported as a method to achieve narrower particle size distributions. nih.gov
Stereochemical Purity and Isomeric Control in Synthesis
Itraconazole possesses three chiral centers, which gives rise to eight possible stereoisomers. nih.govnih.gov The commercially available form of itraconazole is a racemic mixture of four diastereomers. google.comgoogle.com The synthesis of the specific enantiomer, (R)-(+)-Itraconazole, requires rigorous control over the stereochemistry at each of these chiral centers to ensure high isomeric purity.
The synthesis of enantiomerically pure (R)-(+)-Itraconazole relies on strategies such as the use of optically pure starting materials and asymmetric synthesis. nih.govgoogleapis.com A critical step is the establishment of the stereocenter in the sec-butyl side chain. This is often achieved by starting with an enantiomerically pure form of 2-butanol, such as (R)-(-)-2-butanol. nih.gov
The formation of the dioxolane ring is a diastereoselective reaction, where the cis configuration is generally favored. nih.govnih.gov The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to maximize the yield of the desired cis isomer over the trans isomer. nih.govnih.gov The final stereocenter is established during the N-alkylation of the triazolone core. To ensure a clean SN2 inversion and prevent side reactions, specific conditions such as the use of potassium carbonate with 18-crown-6 (B118740) have been employed to enhance the nucleophilicity of the triazolone nitrogen. nih.gov
Molecular and Cellular Pharmacology of R + Itraconazole Non Clinical Focus
Mechanisms of Antifungal Action at the Molecular Level
The antifungal activity of Itraconazole (B105839) is primarily fungistatic, slowing the growth of fungi, but it can also be fungicidal against certain species, such as Aspergillus spp. aocd.org The mechanism is multifaceted, beginning with the specific inhibition of a critical enzyme in the fungal sterol biosynthesis pathway, which triggers a cascade of detrimental effects on the fungal cell.
Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) and Ergosterol (B1671047) Biosynthesis Disruption
The principal mechanism of action for Itraconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51). aocd.orgwikipedia.orgyoutube.com This enzyme is essential for the biosynthesis of ergosterol, a primary sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. patsnap.compatsnap.com Ergosterol is vital for maintaining the structural integrity, fluidity, and permeability of the fungal membrane. patsnap.compatsnap.com
Itraconazole's molecular structure allows the nitrogen atom in its azole ring to bind to the heme iron atom in the active site of fungal CYP51. drugbank.com This interaction competitively inhibits the enzyme, blocking the conversion of lanosterol to ergosterol. aocd.orgnih.gov The inhibition of this specific demethylation step leads to two major consequences: the depletion of ergosterol and the accumulation of toxic 14α-methylated precursor sterols, such as lanosterol, within the fungal cell membrane. patsnap.comdrugbank.com This disruption of ergosterol synthesis is a highly selective action, as Itraconazole exhibits a significantly higher affinity for fungal CYP450 enzymes than for their mammalian counterparts. droracle.ai
Research has quantified the inhibitory activity of Itraconazole against CYP51 from various fungal species. These studies demonstrate tight binding and potent inhibition, which underscores its efficacy as an antifungal agent.
| Fungal Species | Parameter | Value | Reference |
|---|---|---|---|
| Candida albicans | IC50 | 0.4 - 0.6 µM | nih.gov |
| Candida albicans | Kd (dissociation constant) | 10 - 56 nM | nih.gov |
| Malassezia globosa | IC50 | 0.188 ± 0.008 µM | bangor.ac.uk |
| Malassezia globosa | Kd (dissociation constant) | 2 - 11 nM | bangor.ac.uk |
Membrane Integrity and Permeability Alterations in Fungi
The inhibition of ergosterol synthesis and the accumulation of aberrant sterols directly compromise the physical properties of the fungal cell membrane. droracle.ainih.gov The absence of ergosterol and the integration of 14α-methylated sterols disrupt the normal packing of phospholipids, leading to a defective cell membrane with altered fluidity and stability. patsnap.comdrugbank.com
This structural disorganization results in increased membrane permeability, causing the leakage of essential intracellular components, including ions and small organic molecules. patsnap.comdrugbank.com The altered membrane also impairs the function of various membrane-bound enzymes and transport proteins that are crucial for nutrient uptake, waste removal, and maintaining cellular homeostasis. patsnap.comnih.gov The culmination of these effects disrupts the cell's physiological processes, leading to the cessation of growth (fungistatic effect) and, in some cases, cell death (fungicidal effect). patsnap.comsterisonline.com
Modulation of Fungal Biofilm Formation (Mechanistic Studies)
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. nih.gov Itraconazole has been shown to modulate the formation of these biofilms. Mechanistic studies, particularly in Candida albicans, reveal that Itraconazole can interfere with the biofilm life cycle at multiple stages.
Furthermore, a significant mechanism of biofilm resistance to azoles involves the extracellular matrix. The matrix, particularly its β-1,3 glucan component, can sequester azole drugs, acting as a "drug sponge" that prevents the compound from reaching the fungal cells within the biofilm. nih.gov Combination studies have shown that palmatine can act as a synergist with Itraconazole against Candida biofilms, potentially by inhibiting efflux pumps that contribute to resistance. researchgate.net
Pharmacokinetic Principles in Preclinical Models and In Vitro Systems
The pharmacokinetic behavior of Itraconazole is characterized by its high lipophilicity and extensive protein binding, which significantly influence its absorption, distribution, metabolism, and excretion profiles observed in preclinical studies.
Molecular Mechanisms of Absorption and Cellular Uptake (e.g., Transporters)
Itraconazole is a weakly basic and highly lipophilic molecule, and its absorption following oral administration is variable and dependent on gastric acidity. aocd.orgclinicaltrials.gov In vitro cell culture models have provided insight into its cellular uptake. Studies using Caco-2 cells, a human colon adenocarcinoma line that serves as a model for intestinal absorption, demonstrated that nanocrystal formulations of Itraconazole significantly enhanced drug uptake compared to standard formulations. nih.gov This suggests that formulation strategies that improve dissolution can increase absorption at the cellular level. nih.gov
While the precise role of transporters in the uptake of Itraconazole into host cells is not fully elucidated, research in fungal cells suggests that azoles can be substrates for carrier-mediated transport systems. mdpi.com In Saccharomyces cerevisiae, the myo-inositol transporter (Itr1) and the purine-cytosine permease (Fcy2) have been associated with azole uptake. mdpi.com In mammalian cells, Itraconazole has been shown to accumulate effectively within host phagocytic cells, such as alveolar macrophages. nih.gov This uptake process appears to be non-active (i.e., not requiring energy), and the intracellular concentrations achieved can be substantial, which may be important for its efficacy against intracellular fungal pathogens. nih.gov Itraconazole is also a known potent inhibitor of P-glycoprotein, an efflux transporter, which can affect the pharmacokinetics of other drugs. nih.gov
Distribution Patterns in Tissues and Cells (Animal Models, In Vitro)
Following absorption, Itraconazole is extensively bound to plasma proteins, primarily albumin, with protein binding exceeding 99%. drugbank.comnih.gov Only a very small fraction (around 0.2%) of the drug in plasma exists as free, unbound drug. drugbank.com Its lipophilic nature and high protein binding contribute to a large apparent volume of distribution, indicating extensive distribution into tissues. drugbank.comnih.gov
Preclinical studies in animal models have confirmed that Itraconazole accumulates in various tissues, particularly those with high lipid content. youtube.comresearchgate.net High concentrations are found in the skin, nails, and fatty tissues, where it binds to keratin. researchgate.netresearchgate.net This affinity for keratin-rich structures is a key aspect of its use in superficial fungal infections. researchgate.net Conversely, concentrations in the cerebrospinal fluid are typically much lower than in plasma. drugbank.com
Studies in rats and horses have provided specific data on tissue distribution, highlighting how formulation can impact these patterns. For example, a novel liposome formulation administered intravenously to rats resulted in significantly higher Itraconazole concentrations in the liver and spleen compared to a commercial formulation. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rats | Liposomal formulation led to higher concentrations in the liver and spleen compared to commercial formulation (ITZ-CD). | nih.gov |
| Horses | High volume of distribution (6.3 ± 0.94 L/kg); plasma protein binding of 98.8%. Not detected in interstitial fluid, aqueous humor, or leukocytes after oral administration. | nih.govmadbarn.com |
| General | Highly lipophilic, accumulates in skin, nails, sebum, and fatty tissues. High affinity for keratin. | youtube.comresearchgate.netresearchgate.net |
Metabolic Pathways and Enzyme Systems Involved in Biotransformation (In Vitro, Animal Models)
The biotransformation of itraconazole is extensive and complex, primarily occurring in the liver. In vitro studies utilizing human liver microsomes and heterologously expressed enzymes have definitively identified the Cytochrome P450 3A4 (CYP3A4) isozyme as the principal enzyme responsible for its metabolism. drugbank.com Itraconazole is metabolized into more than 30 different compounds, with the majority being inactive. drugbank.com
The primary metabolic pathway is the hydroxylation of the sec-butyl side chain, leading to the formation of hydroxyitraconazole (B3325177) (OH-ITZ). drugbank.comnih.gov This major metabolite is pharmacologically active, possessing an in vitro antifungal potency comparable to the parent compound. drugbank.com Further metabolism of hydroxyitraconazole, also mediated by CYP3A4, results in the formation of keto-itraconazole (keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ). nih.govnih.govresearchgate.net Another metabolic route involves the oxidative cleavage of the dioxolane ring, a process also catalyzed by CYP3A4. nih.gov
Animal models have corroborated these findings, demonstrating extensive hepatic metabolism. In rats, the oral and intraperitoneal LD50 values were determined to be >320 mg/kg and 100 mg/kg, respectively. drugbank.com The clearance of itraconazole is dose-dependent and decreases at higher concentrations, which is attributed to the saturation of its primary metabolic enzyme, CYP3A4. drugbank.com This saturable hepatic metabolism contributes to its non-linear pharmacokinetic profile. researchgate.net
Table 1: Major Metabolites of Itraconazole and the Primary Enzyme Involved
| Metabolite | Precursor | Enzyme System | Activity |
|---|---|---|---|
| Hydroxyitraconazole (OH-ITZ) | Itraconazole | CYP3A4 | Active |
| Keto-itraconazole (keto-ITZ) | Hydroxyitraconazole | CYP3A4 | Inactive |
Mechanisms of Excretion and Elimination (Animal Models, In Vitro)
Following extensive biotransformation, itraconazole and its metabolites are eliminated from the body through both renal and fecal routes. Studies involving radiolabeled itraconazole in animal models and in vitro systems have shown that the majority of the dose is excreted as inactive metabolites. drugbank.com
Fecal excretion is the predominant route of elimination, accounting for approximately 54% of an oral dose within one week. drugbank.com This includes both unabsorbed drug and metabolites excreted into the bile. The fecal excretion of unchanged, parent itraconazole ranges from 3% to 18% of the administered dose. drugbank.com
Urinary excretion accounts for about 35% of a dose, almost entirely in the form of inactive metabolites. drugbank.comnih.gov Renal clearance of the parent itraconazole and the active metabolite, hydroxyitraconazole, is minimal, constituting less than 1% of an intravenous dose. drugbank.com This indicates that very little of the active compounds are cleared by the kidneys. researchgate.net
A unique aspect of itraconazole's elimination is its persistence in keratinous tissues like skin and nails. The redistribution of itraconazole from these lipid-rich tissues is negligible; therefore, its elimination is linked to the natural turnover and regeneration of these tissues, rather than systemic clearance mechanisms. drugbank.com In animal studies, particularly in rats and mice, it has been observed that itraconazole is rapidly cleared from brain tissue due to active efflux mechanisms at the blood-brain barrier. nih.gov
Stereoselective Metabolism and Disposition
Itraconazole is administered as a racemic mixture of four cis-diastereoisomers, which exhibit significant stereoselectivity in their metabolism and disposition. nih.govresearchgate.net Itraconazole possesses three chiral centers, resulting in two enantiomeric pairs: ((+)-2R,4S,2’R and (-)-2S,4R,2’S) and ((+)-2R,4S,2’S and (-)-2S,4R,2’R). nih.govsemanticscholar.org
In vitro studies using expressed CYP3A4 have demonstrated that the metabolism of itraconazole is highly stereoselective. nih.govresearchgate.net Specifically, only two of the four isomers, (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ, are substrates for CYP3A4-mediated metabolism to hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ. nih.govnih.govresearchgate.net Conversely, when the (2S,4R,2'R)-ITZ or (2S,4R,2'S)-ITZ isomers were incubated with CYP3A4, no significant metabolite formation or substrate depletion was detected. nih.govresearchgate.net
This stereoselectivity is also evident in vivo, particularly after a single dose. The disposition of itraconazole is stereoselective, with the (2S,4R)-ITZ pair of diastereomers achieving higher plasma concentrations compared to the (2R,4S)-ITZ pair. nih.govresearchgate.net This difference is primarily attributed to the stereoselective first-pass metabolism by CYP3A4. nih.govresearchgate.net However, this stereoselective elimination pattern diminishes with multiple dosing, a phenomenon thought to be caused by the autoinhibition of CYP3A4 by itraconazole itself. nih.govresearchgate.net
Molecular Mechanisms of Drug-Drug Interactions
Cytochrome P450 Isozyme Inhibition and Induction (In Vitro Studies)
Itraconazole is a potent inhibitor of the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme, which is a primary mechanism underlying its numerous drug-drug interactions. nih.govnih.gov In vitro studies are crucial for assessing the potential for these clinical interactions. nih.gov
The inhibitory action of itraconazole on CYP3A4 is profound. All four stereoisomers of itraconazole have been shown to inhibit CYP3A4-catalyzed reactions with high affinity. nih.govresearchgate.net For instance, all isomers potently inhibited the hydroxylation of the CYP3A4 probe substrate midazolam, with IC50 values ranging from 3.7 to 14.8 nM. nih.gov Despite differences in their own metabolism, all four isomers bind to the CYP3A4 active site, inducing a characteristic type II binding spectrum due to the coordination of the triazole nitrogen with the heme iron. nih.govresearchgate.net
The inhibitory potency can be stereoselective. In vitro analysis of the individual diastereoisomers against nine CYP enzymes revealed significant differences in their inhibition of CYP3A activity. semanticscholar.org For example, when using testosterone as the substrate, the Ki values for CYP3A inhibition varied substantially among the isomers: ITZ-A (0.085 µM), ITZ-B (0.91 µM), ITZ-C (0.20 µM), and ITZ-D (0.022 µM). semanticscholar.org Besides its strong effect on CYP3A4, itraconazole has also been shown to moderately inhibit CYP2C19. semanticscholar.org In contrast to its potent inhibitory effects, itraconazole is not considered a significant inducer of CYP enzymes. semanticscholar.org
Table 2: In Vitro Inhibition of CYP3A by Itraconazole Diastereoisomers
| Diastereoisomer | Substrate | Inhibition Constant (Ki) |
|---|---|---|
| (+)-2R,4S,2′R-ITZ (ITZ-A) | Testosterone | 0.085 µM |
| (+)-2R,4S,2′S-ITZ (ITZ-B) | Testosterone | 0.91 µM |
| (–)-2S,4R,2′S-ITZ (ITZ-C) | Testosterone | 0.20 µM |
| (–)-2S,4R,2′R-ITZ (ITZ-D) | Testosterone | 0.022 µM |
Drug Transporter Modulation (e.g., P-glycoprotein, OATP)
In addition to inhibiting metabolic enzymes, itraconazole modulates the function of various drug transporters, most notably P-glycoprotein (P-gp, also known as MDR1). nih.govfrontiersin.org P-gp is an ATP-dependent efflux pump expressed in barrier tissues like the intestine, kidneys, and the blood-brain barrier, which actively transports a wide range of substrates out of cells. nih.gov
In vitro and animal studies have established itraconazole as a potent inhibitor of P-gp. nih.govresearchgate.net This inhibition can increase the absorption and reduce the elimination of co-administered drugs that are P-gp substrates. researchgate.net The mechanism of itraconazole's limited brain penetration has been linked to P-gp-mediated efflux at the blood-brain barrier. nih.gov Studies in mdr1a knockout mice showed significantly increased brain concentrations of itraconazole compared to wild-type mice. nih.gov Furthermore, itraconazole was shown to increase the uptake of known P-gp substrates, like vincristine and vinblastine, into brain capillary endothelial cells. nih.gov
Itraconazole and its primary metabolite, hydroxyitraconazole, also inhibit other ATP-binding cassette (ABC) transporters. In vitro studies using membrane vesicles overexpressing these transporters have shown that itraconazole inhibits the Breast Cancer Resistance Protein (BCRP) and the Bile Salt Export Pump (BSEP). dntb.gov.uaresearchgate.net
Table 3: In Vitro Inhibition of ABC Transporters by Itraconazole
| Transporter | Itraconazole IC50 | Hydroxyitraconazole IC50 |
|---|---|---|
| P-glycoprotein (P-gp) | 2 µM | 5 µM |
| Breast Cancer Resistance Protein (BCRP) | 2 µM | 12 µM |
Synergistic and Antagonistic Interactions with Other Antifungals (Mechanistic, In Vitro)
The combination of itraconazole with other antifungal agents can result in synergistic, indifferent, or antagonistic interactions, depending on the specific drugs and fungal species involved. These interactions are often investigated in vitro using checkerboard microdilution methods to determine the fractional inhibitory concentration index (FICI).
A synergistic interaction is theoretically plausible between itraconazole and terbinafine, as both drugs target different enzymes within the same ergosterol biosynthesis pathway. asm.org In vitro studies have confirmed this, demonstrating synergy for the combination against Trichophyton species, including terbinafine-resistant isolates. asm.orgresearchgate.net Synergy has also been observed against Fusarium species. elsevier.es
The combination of itraconazole with the echinocandin caspofungin against Aspergillus species has yielded variable results depending on the in vitro endpoint used. When synergy was calculated using minimum inhibitory concentrations (MICs), the combination was synergistic for nearly all isolates tested. nih.gov However, when using the microscopic minimal effective concentration (MEC) as the endpoint, no synergy was observed, with most interactions being classified as indifferent. nih.gov
Interactions with flucytosine against Fusarium species have been shown to be complex, with outcomes of synergism (9.3%), indifference (78.1%), and antagonism (12.5%) all being reported. elsevier.es
Table 4: Summary of In Vitro Interactions between Itraconazole and Other Antifungals
| Combination | Organism | Predominant Interaction | FICI Value |
|---|---|---|---|
| Itraconazole + Terbinafine | Trichophyton spp. | Synergistic | ≤ 0.5 |
| Itraconazole + Terbinafine | Fusarium spp. | Synergistic (25% of isolates) | Not specified |
| Itraconazole + Caspofungin | Aspergillus spp. | Synergistic (MIC endpoint) | Not specified |
| Itraconazole + Caspofungin | Aspergillus spp. | Indifferent (MEC endpoint) | > 0.5 to ≤ 4.0 |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Itraconazole | ITZ |
| (R)-(+)-Itraconazole | |
| (+)-2R,4S,2’R-Itraconazole | ITZ-A |
| (+)-2R,4S,2’S-Itraconazole | ITZ-B |
| (–)-2S,4R,2’S-Itraconazole | ITZ-C |
| (–)-2S,4R,2’R-Itraconazole | ITZ-D |
| Hydroxyitraconazole | OH-ITZ |
| Keto-itraconazole | keto-ITZ |
| N-desalkyl-itraconazole | ND-ITZ |
| Midazolam | |
| Testosterone | |
| Vincristine | |
| Vinblastine | |
| Terbinafine | |
| Caspofungin | |
| Flucytosine | |
| Ergosterol | |
| Cytochrome P450 3A4 | CYP3A4 |
| Cytochrome P450 2C19 | CYP2C19 |
| P-glycoprotein | P-gp |
| Breast Cancer Resistance Protein | BCRP |
Investigation of Non-Antifungal Molecular Targets and Pathways (Mechanistic, In Vitro/Preclinical Focus)
Recent research has unveiled that the antifungal drug (R)-(+)-Itraconazole possesses significant anticancer properties that are independent of its well-established mechanism of inhibiting fungal lanosterol 14α-demethylase. These non-antifungal activities stem from its ability to modulate several key molecular targets and signaling pathways critical to cancer cell proliferation, survival, and angiogenesis. This section focuses on the mechanistic details of these non-antifungal actions as elucidated through in vitro and preclinical studies.
Hedgehog Signaling Pathway Modulation (Molecular Level)
(R)-(+)-Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that is often aberrantly reactivated in various cancers. nih.govreya-lab.orgnih.gov The mechanism of inhibition by itraconazole is distinct from other known Smoothened (Smo) antagonists like cyclopamine. nih.govreya-lab.org
Mechanistically, itraconazole appears to act on the essential Hh pathway component Smoothened (SMO), a G-protein coupled receptor. reya-lab.orgresearchgate.net It prevents the ciliary accumulation of SMO that is normally induced by Hedgehog stimulation. nih.govreya-lab.org This action blocks the subsequent signaling cascade that leads to the activation and nuclear translocation of the glioma-associated oncogene homolog (GLI) family of transcription factors (GLI1, GLI2, and GLI3). nih.gov By preventing the release of GLI, itraconazole effectively blocks the transcription of Hh target genes, which include factors that promote cell proliferation and survival, such as the anti-apoptotic factor BCL-2. nih.gov Dysregulation of the Hedgehog pathway is implicated in the progression of several cancers, including melanoma, making it a key target for itraconazole's anticancer effects. frontiersin.org
| Key Molecular Event | Effect of (R)-(+)-Itraconazole | References |
| Smoothened (SMO) Localization | Prevents ciliary accumulation | nih.govreya-lab.org |
| GLI Transcription Factors | Inhibits release and activation | nih.gov |
| Hh Target Gene Expression | Downregulates transcription | nih.gov |
Angiogenesis Inhibition (Molecular Pathways in Cell Models)
(R)-(+)-Itraconazole exhibits potent anti-angiogenic activity by targeting multiple pathways essential for the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.govresearchgate.netjohnshopkins.edu In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that itraconazole inhibits endothelial cell proliferation, migration, and tube formation. aacrjournals.orgnih.gov
A key molecular mechanism underlying its anti-angiogenic effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. nih.gov Itraconazole induces hypoglycosylation of VEGFR2, which impairs its trafficking to the cell surface and subsequent autophosphorylation upon stimulation with VEGF. nih.gov This disruption of VEGFR2 signaling extends to downstream effectors. nih.gov Itraconazole has also been shown to inhibit endothelial cell cycle progression at the G1 phase. researchgate.netjohnshopkins.edu Furthermore, it blocks angiogenesis driven by both VEGF and basic fibroblast growth factor (bFGF). researchgate.netjohnshopkins.edu
| Angiogenic Process | In Vitro Model | Effect of (R)-(+)-Itraconazole | References |
| Endothelial Cell Proliferation | HUVECs | Inhibition, G1 cell cycle arrest | researchgate.netjohnshopkins.edu |
| Endothelial Cell Migration | HUVECs | Potent inhibition | aacrjournals.orgnih.gov |
| Tube Formation | HUVECs on Matrigel | Dose-dependent inhibition | aacrjournals.org |
| VEGFR2 Signaling | Endothelial Cells | Inhibition of glycosylation, trafficking, and autophosphorylation | nih.gov |
Autophagy Regulation (Cellular Mechanisms)
(R)-(+)-Itraconazole has been shown to induce autophagy, a cellular process of self-digestion, in various cancer cell lines, including glioblastoma and melanoma. nih.govnih.gov The induction of autophagy by itraconazole is often linked to the inhibition of the AKT1-MTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov Itraconazole can inhibit the phosphorylation of both AKT1 and MTOR. nih.gov
Cancer Cell Growth Inhibition (Mechanistic, In Vitro Studies)
(R)-(+)-Itraconazole directly inhibits the proliferation of a variety of cancer cells in vitro, including non-small cell lung cancer, gastric cancer, and melanoma. aacrjournals.orgfrontiersin.orgnih.gov The mechanisms underlying this growth inhibition are multifaceted and often involve cell cycle arrest and the induction of apoptosis.
In gastric cancer cells, itraconazole has been shown to inhibit proliferation, alter the cell cycle, and promote early apoptosis and DNA damage. nih.govresearchgate.net In melanoma cells, it induces G1 phase arrest and autophagy-mediated apoptosis. nih.govfrontiersin.org Studies on non-small cell lung cancer primary xenografts have also demonstrated significant decreases in tumor growth rates upon treatment with itraconazole. aacrjournals.org The antiproliferative effects are often synergistic when combined with conventional chemotherapy agents like 5-fluorouracil. nih.govresearchgate.net
| Cancer Cell Line | Observed In Vitro Effects | References |
| Gastric Cancer (SGC-7901) | Inhibition of proliferation, cell cycle alteration, induction of apoptosis and DNA damage | nih.govresearchgate.net |
| Melanoma (A375, A2058) | G1 phase arrest, autophagy-mediated apoptosis | nih.govfrontiersin.org |
| Non-Small Cell Lung Cancer | Inhibition of tumor growth in xenograft models | aacrjournals.org |
| Colon Cancer (SW-480, HCT-116) | G1 cell cycle arrest, autophagy-mediated apoptosis | bohrium.com |
Mitochondrial Protein Interactions (e.g., VDAC1)
A significant discovery in the non-antifungal pharmacology of itraconazole is its direct interaction with the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1). nih.govumn.edunih.gov VDAC1 is a key protein in the outer mitochondrial membrane that regulates the passage of ions and small metabolites, thereby controlling mitochondrial metabolism. nih.govnih.gov
Itraconazole binds directly to VDAC1, interfering with its function. nih.gov This inhibition of VDAC1 disrupts mitochondrial metabolism, leading to a decrease in cellular energy levels, reflected by an increase in the cellular AMP:ATP ratio. nih.govnih.gov This energy stress activates AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. nih.gov The activation of AMPK, in turn, leads to the inhibition of the mTOR signaling pathway, a major regulator of cell proliferation. nih.govumn.edu This VDAC1-AMPK-mTOR axis represents a novel pathway through which itraconazole exerts its anti-angiogenic and anti-proliferative effects in endothelial cells. nih.gov
Mechanisms of Antifungal Resistance to Itraconazole Molecular & Genetic Focus
Target Enzyme Alterations and Mutations (e.g., ERG11 Gene)
The primary target of itraconazole (B105839) is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. crie.ruasm.orgnih.govnih.govsemanticscholar.orguniroma1.it Alterations in this enzyme can reduce the binding affinity of itraconazole, thereby diminishing its inhibitory effect.
Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govresearchgate.netnih.govmdpi.com These substitutions can alter the three-dimensional structure of the enzyme's active site, reducing the binding affinity of itraconazole. nih.govnih.govresearchgate.netmdpi.com Several studies have identified specific amino acid substitutions that contribute to itraconazole resistance. For example, substitutions such as A114S, Y132H, Y132F, K143R, and Y257H have been shown to significantly increase resistance to fluconazole (B54011) and voriconazole (B182144), with a less pronounced, though still present, effect on itraconazole susceptibility. researchgate.netoup.com In Candida auris, the F126L substitution in Erg11p has been identified as a primary contributor to elevated triazole resistance, including to itraconazole. researchwithrutgers.comasm.orgbiorxiv.orgresearchgate.net Other substitutions like V125A, Y132F, and K143R also contribute to a reduced susceptibility to long-tailed triazoles like itraconazole. researchwithrutgers.comasm.orgbiorxiv.orgresearchgate.netnih.gov
| Amino Acid Substitution | Fungal Species | Impact on Itraconazole Susceptibility | Reference |
| F126L | Candida auris | Primary contributor to elevated resistance | researchwithrutgers.comasm.orgbiorxiv.orgresearchgate.net |
| V125A | Candida auris | Contributes to reduced susceptibility | researchwithrutgers.comasm.orgbiorxiv.orgresearchgate.netnih.gov |
| Y132F | Candida auris | Contributes to reduced susceptibility | researchwithrutgers.comasm.orgbiorxiv.orgresearchgate.netnih.gov |
| K143R | Candida auris | Contributes to reduced susceptibility | researchwithrutgers.comasm.orgbiorxiv.orgresearchgate.netnih.gov |
| G54 | Aspergillus fumigatus | Mutations at this residue linked to high-level resistance | nih.gov |
An increase in the production of the target enzyme, lanosterol 14α-demethylase, is another common mechanism of itraconazole resistance. This is achieved through the overexpression of the ERG11 gene. crie.rusemanticscholar.orgnih.govnih.govnih.govmdpi.comfrontiersin.org When the amount of the target enzyme is elevated, a higher concentration of the antifungal drug is required to achieve the same level of inhibition. crie.ru Studies have shown that exposure to itraconazole can induce a two- to fivefold increase in ERG11 RNA levels. nih.gov In clinical isolates of Candida krusei, the expression level of ERG11 was significantly higher in itraconazole-resistant strains compared to susceptible ones. nih.govfrontiersin.org The combination of ERG11 overexpression and point mutations can lead to even higher levels of resistance. crie.ru This overexpression is often a result of gain-of-function mutations in transcription factors that regulate the ergosterol (B1671047) biosynthesis pathway. mdpi.com
Efflux Pump Overexpression and Regulation
Fungal cells possess membrane proteins that act as efflux pumps, actively transporting toxic substances, including antifungal drugs, out of the cell. nih.govresearchgate.netnih.gov The overexpression of the genes encoding these pumps is a major mechanism of resistance to itraconazole. researchgate.netnih.govnih.gov This increased efflux activity reduces the intracellular concentration of the drug, preventing it from reaching its target. nih.govnih.gov These efflux pumps primarily belong to two major superfamilies: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govresearchgate.netnih.govoup.com
ABC transporters utilize the energy from ATP hydrolysis to transport a wide range of substrates across cellular membranes. nih.gov In many fungal species, the overexpression of genes encoding ABC transporters is a key factor in itraconazole resistance.
CDR1 and CDR2 : In Candida albicans, the overexpression of CDR1 and CDR2 is frequently associated with azole resistance. researchgate.netekb.egoup.com CDR1 is considered a major contributor to itraconazole resistance. nih.govnih.govnih.gov
AfuMDR4 : In Aspergillus fumigatus, AfuMDR4 has been identified as an ABC transporter whose overexpression is linked to high-level itraconazole resistance. nih.govresearchwithrutgers.com
CkAbc1p and CkAbc2p : In Candida krusei, the overexpression of the ABC2 gene has been shown to be responsible for acquired itraconazole resistance. semanticscholar.orgnih.govfrontiersin.org
PDR1 : The transcription factor Pdr1p regulates the expression of several ABC transporter genes, and mutations in PDR1 can lead to their overexpression and subsequent drug resistance.
MFS transporters are a diverse group of secondary active transporters that utilize chemiosmotic ion gradients to move substrates across membranes. oup.com Several MFS transporters have been implicated in itraconazole resistance.
AfuMDR3 : In Aspergillus fumigatus, the MFS transporter gene AfuMDR3 shows increased expression in itraconazole-resistant mutants. nih.govnih.govresearchwithrutgers.com Overexpression of AfuMDR3 is considered a significant mechanism for high-level itraconazole resistance in this species. nih.govresearchwithrutgers.combiotechmedjournal.com
MFS1 : While the specific role of MFS1 in itraconazole resistance is still being elucidated, MFS transporters, in general, are recognized for their contribution to multidrug resistance in fungi. oup.comfrontiersin.org
| Efflux Pump | Superfamily | Fungal Species | Associated with Itraconazole Resistance | Reference |
| CDR1 | ABC | Candida albicans, Candida dubliniensis | Yes | asm.orgnih.govresearchgate.netekb.egoup.comnih.govnih.gov |
| CDR2 | ABC | Candida albicans | Yes | researchgate.netekb.egoup.com |
| AfuMDR4 | ABC | Aspergillus fumigatus | Yes | nih.govresearchwithrutgers.com |
| CkAbc2p | ABC | Candida krusei | Yes | semanticscholar.orgnih.govfrontiersin.org |
| AfuMDR3 | MFS | Aspergillus fumigatus | Yes | nih.govnih.govresearchwithrutgers.combiotechmedjournal.com |
Alterations in Ergosterol Biosynthesis Pathway Regulation
In response to the inhibition of lanosterol 14α-demethylase by itraconazole, fungal cells can activate a compensatory mechanism by upregulating the entire ergosterol biosynthesis pathway. nih.govmdpi.comnih.govfrontiersin.orgoup.comfrontiersin.orgresearchgate.net This global upregulation aims to overcome the enzymatic blockade and maintain the necessary levels of ergosterol for cell membrane integrity and function. mdpi.comfrontiersin.orgresearchgate.net
Treatment with itraconazole leads to the increased transcription of not only ERG11 but also other genes both upstream and downstream in the pathway, such as ERG1, ERG3, ERG5, ERG6, ERG9, and ERG25. nih.govnih.gov This coordinated upregulation suggests a complex regulatory network that senses and responds to ergosterol depletion. nih.govfrontiersin.org The transcription factor Upc2 is a key regulator in this process. mdpi.comfrontiersin.orgnih.gov When ergosterol levels are low, Upc2 is activated and initiates the transcription of various ERG genes. frontiersin.orgnih.gov This response is a conserved mechanism in many pathogenic yeasts and plays a crucial role in their ability to tolerate and develop resistance to azole antifungals. nih.govmdpi.com
Biofilm-Associated Resistance Mechanisms
The formation of biofilms is a significant factor in the resistance of fungal pathogens to itraconazole. This resistance is not typically due to a single mechanism but is a multifactorial phenomenon involving the physical structure of the biofilm and the physiological state of the cells within it.
One of the primary mechanisms of biofilm-associated resistance is the role of the extracellular matrix. This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, sequestering itraconazole and preventing it from reaching the fungal cells within the biofilm. nih.gov Specifically, β-1,3 glucan, a key component of the matrix, has been shown to trap azole drugs, thereby reducing their effective concentration. nih.gov
Upregulation of efflux pumps is another critical mechanism. Fungal cells within a biofilm often exhibit increased expression of genes encoding ATP-binding cassette (ABC) transporters (like CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1). nih.gov These pumps actively transport itraconazole out of the fungal cell, lowering its intracellular concentration to sub-inhibitory levels. While some studies suggest that the Mdr1 pump has a lesser effect on itraconazole compared to other azoles, the Cdr1 and Cdr2 transporters are major contributors to itraconazole resistance. nih.gov
The physiological heterogeneity of cells within a biofilm also contributes to resistance. Densely packed cells in the deeper layers of a biofilm are protected from drug exposure. nih.gov Furthermore, the presence of metabolically inactive or slow-growing "persister" cells makes them less susceptible to antifungals that target active cellular processes. nih.gov
Table 1: Biofilm-Associated Resistance Mechanisms to Itraconazole
| Resistance Mechanism | Description | Key Molecular Players |
|---|---|---|
| Extracellular Matrix | A physical barrier that sequesters itraconazole, preventing it from reaching fungal cells. | β-1,3 glucan, extracellular DNA (eDNA) |
| Efflux Pump Upregulation | Active transport of itraconazole out of the fungal cell, reducing its intracellular concentration. | Cdr1, Cdr2 (ABC transporters) |
| Cellular Heterogeneity | Densely packed cells and metabolically inactive persister cells are less susceptible to itraconazole. | N/A |
| Altered Sterol Composition | Changes in the fungal cell membrane can reduce the effectiveness of itraconazole. | Ergosterol biosynthesis pathway genes |
| Stress Response Pathways | Activation of general stress response pathways can enhance tolerance to itraconazole. | Heat shock proteins (e.g., Hsp90) |
Genetic and Epigenetic Factors Contributing to Resistance Development
The development of resistance to itraconazole is frequently linked to specific genetic and epigenetic alterations. Aneuploidy, particularly the formation of an isochromosome of the left arm of chromosome 5 (i5L) in Candida albicans, is a well-documented mechanism of azole resistance. semanticscholar.org This isochromosome leads to an increased copy number of two important genes located on this arm: ERG11, which encodes the target enzyme of azoles, and TAC1, a transcriptional regulator of efflux pump genes (CDR1 and CDR2). semanticscholar.orgnih.gov The resulting overexpression of both the drug target and the efflux pumps contributes significantly to itraconazole resistance. nih.gov Chromosomal trisomy, such as trisomy of chromosome 4 or R, has also been implicated in azole resistance in C. albicans. semanticscholar.orgresearchgate.net
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are also emerging as important factors in antifungal resistance. nih.gov Histone modifications, such as acetylation and methylation, can influence the expression of genes involved in resistance. nih.gov For instance, histone deacetylase inhibitors have been shown to affect the susceptibility of fungal pathogens to azole antifungals, suggesting a role for chromatin remodeling in regulating resistance.
Table 2: Genetic and Epigenetic Factors in Itraconazole Resistance
| Factor | Description | Fungal Species Example |
|---|---|---|
| Chromosomal Aneuploidy | Formation of isochromosomes (e.g., i5L) or trisomy of specific chromosomes leading to increased gene copy number of resistance-related genes. | Candida albicans |
| Gene Amplification | Increased copy number of genes encoding the drug target (ERG11) or transcription factors (TAC1) that regulate efflux pumps. | Candida albicans |
| Histone Modifications | Acetylation and methylation of histones can alter the expression of genes involved in drug resistance by modifying chromatin structure. | Candida spp. |
| RNA-based Mechanisms | Non-coding RNAs may play a role in regulating the expression of genes associated with antifungal resistance. | Emerging area of research |
Molecular Basis of Cross-Resistance to Other Azoles
Cross-resistance between itraconazole and other azole antifungals is a significant clinical concern and is primarily driven by molecular mechanisms that are not specific to a single azole. The most common basis for cross-resistance lies in modifications of the ERG11 gene (also known as cyp51A in Aspergillus fumigatus), which encodes the target enzyme, lanosterol 14α-demethylase.
Point mutations in the ERG11 gene can lead to amino acid substitutions that reduce the binding affinity of itraconazole and other azoles to the enzyme, while still allowing the enzyme to function in ergosterol biosynthesis. nih.gov Several "hotspot" regions in the ERG11 gene have been identified where mutations frequently occur. biorxiv.org For example, substitutions at codon G54 in A. fumigatus have been linked to resistance to itraconazole and posaconazole, while maintaining susceptibility to voriconazole. asm.org Similarly, mutations at codon M220 are associated with itraconazole resistance, often in combination with reduced susceptibility to other azoles. asm.org
Overexpression of efflux pumps, as mentioned previously, is another major contributor to cross-resistance. The Cdr1 and Cdr2 transporters in Candida species can efflux a broad range of azoles, meaning that their overexpression leads to resistance to multiple drugs in this class, including itraconazole. nih.gov
Table 3: Common Mutations in cyp51A of Aspergillus fumigatus Conferring Cross-Resistance
| Mutation | Associated Azole Resistance Pattern |
|---|---|
| G54 (e.g., G54W, G54R) | Resistance to itraconazole and posaconazole; susceptibility to voriconazole. |
| M220 (e.g., M220K, M220V) | Resistance to itraconazole; variable resistance to other azoles. |
| G138C | Pan-azole resistance. |
| TR34/L98H | Multi-azole resistance, including itraconazole, voriconazole, and posaconazole. |
| TR46/Y121F/T289A | Multi-azole resistance. |
Emergence and Spread of Resistance in Fungal Pathogens (Molecular Epidemiology)
The molecular epidemiology of itraconazole resistance reveals the clonal expansion and global dissemination of specific resistance mechanisms. In Aspergillus fumigatus, the emergence of environmentally-driven resistance is a major concern. The widespread use of azole fungicides in agriculture, which are structurally similar to medical azoles, is thought to exert selective pressure in the environment, leading to the development of resistant strains. mdpi.com The TR34/L98H and TR46/Y121F/T289A mutations in the cyp51A gene are prominent examples of resistance mechanisms that have emerged through this environmental route and are now reported globally. mdpi.comunifesp.br
In Candida species, the epidemiology of itraconazole resistance is often linked to healthcare-associated transmission and patient-specific factors, such as long-term azole therapy. Studies have documented outbreaks of candidemia caused by fluconazole-resistant Candida parapsilosis, which often exhibit cross-resistance to itraconazole. unifesp.br The prevalence of itraconazole resistance can vary significantly by geographic region and patient population. For instance, a high prevalence of itraconazole resistance has been reported among C. parapsilosis isolates in certain regions. nih.gov Molecular typing methods are crucial for tracking the spread of resistant clones within and between healthcare facilities.
Advanced Analytical Methodologies for Itraconazole Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography stands as a cornerstone for the separation, identification, and quantification of Itraconazole (B105839) and its related substances. The versatility of chromatographic methods allows for tailored approaches to address specific analytical challenges, from routine quantification to the subtle differentiation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Itraconazole. jocpr.com A variety of HPLC methods have been developed, utilizing different columns, mobile phases, and detectors to achieve optimal separation and sensitivity. jocpr.com
Reverse-phase HPLC is the most common approach, with C18 columns being frequently used. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. jocpr.comglobalresearchonline.net The selection of the mobile phase composition and pH is critical for achieving good chromatographic resolution.
Detection Modes in HPLC Analysis of Itraconazole:
UV Detection: Ultraviolet (UV) detection is a robust and widely used method for the quantification of Itraconazole. ijrrjournal.comscholarsresearchlibrary.com The molecule exhibits significant absorbance in the UV region, with detection wavelengths commonly set around 262 nm or 263 nm. ijrrjournal.comscholarsresearchlibrary.com A simple, accurate, and precise reverse-phase HPLC method was developed for the estimation of Itraconazole in bulk and capsule dosage forms, with UV detection at 264 nm. globalresearchonline.net
Fluorescence Detection (FLD): While less common than UV detection, fluorescence detection can offer enhanced sensitivity and selectivity for certain applications.
Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector provides spectral information in addition to the chromatographic data, which is invaluable for peak purity assessment and impurity identification. nih.gov A simple and sensitive HPLC-PDA method has been developed for the simultaneous quantification of Itraconazole and its major metabolite, hydroxyitraconazole (B3325177), in human serum. nih.gov
The following interactive table summarizes typical parameters used in HPLC methods for Itraconazole analysis:
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | globalresearchonline.net |
| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer | globalresearchonline.net |
| Flow Rate | 1.0 - 1.5 mL/min | ijrrjournal.com |
| Detection Wavelength (UV/PDA) | 261 - 264 nm | globalresearchonline.netijrrjournal.com |
| Retention Time | Variable, e.g., 5.2 - 7.75 min | ijrrjournal.comscholarsresearchlibrary.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the highly sensitive and selective quantification of Itraconazole and its metabolites in complex biological matrices such as plasma. nih.govinnovareacademics.in This technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.
A typical LC-MS/MS method for Itraconazole involves a protein precipitation extraction of the plasma sample, followed by chromatographic separation on a C18 column. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. innovareacademics.in
For instance, a validated LC-MS/MS method for the simultaneous estimation of Itraconazole and hydroxyitraconazole in human plasma utilized a solid-phase extraction technique for sample preparation and a Hypersil Gold column for chromatographic separation, with a total run time of 2.6 minutes. innovareacademics.in The method demonstrated linearity over a specific concentration range for both Itraconazole and its metabolite. innovareacademics.in
Key Parameters in a Representative LC-MS/MS Method for Itraconazole:
| Parameter | Condition | Reference |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | nih.govinnovareacademics.in |
| Chromatography | C18 column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) | nih.gov |
| Mobile Phase | Gradient elution with ammonium (B1175870) formate (B1220265) in water and acetonitrile with formic acid | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) Positive | shimadzu.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | innovareacademics.in |
| MRM Transitions | Itraconazole: 705.20 → 392.10 amu; Hydroxyitraconazole: 721.30 → 408.30 amu | innovareacademics.in |
While Gas Chromatography (GC) is not typically used for the direct analysis of the non-volatile Itraconazole molecule, it plays a role in the analysis of related volatile organic compounds (VOCs) in the context of fungal research. For example, GC coupled with mass spectrometry (GC-MS) has been used to identify volatile compounds released by Candida albicans, a fungus against which Itraconazole is effective. researchgate.net This type of analysis helps in understanding the chemical communication and metabolic processes of the fungi.
Furthermore, GC can be employed for the analysis of volatile derivatives of compounds, although this is less common for a molecule as complex as Itraconazole. The technique of enantioselective GC has been applied to the analysis of other triazole fungicides after derivatization to form diastereoisomeric esters. ukm.my
Itraconazole is a chiral drug that is administered as a racemate of four stereoisomers. nih.gov As the different stereoisomers can exhibit distinct pharmacological and toxicological profiles, their separation and analysis are of significant interest. ukm.my Chiral chromatography, particularly chiral HPLC, is the primary technique used to separate the enantiomers of Itraconazole. nih.gov
Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188), have proven effective for the enantiomeric separation of Itraconazole. nih.gov A two-step HPLC approach has been developed for the semi-preparative isolation of all four stereoisomers with high purity, using a combination of cellulose tris-(4-methylbenzoate) and cellulose tris-(3,5-dimehylphenylcarbamate) columns. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and characterization of Itraconazole and its related substances. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of Itraconazole. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are utilized to obtain detailed structural information.
Solid-state NMR has been employed to investigate the structure and dynamics of Itraconazole, providing insights into its multiple biological activities. nih.govacs.org ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectral analysis and spin-lattice relaxation time measurements have been used to study the molecular correlation time at different carbon nuclei within the molecule. nih.gov
In the context of impurity characterization, 2D-NMR techniques are crucial for elucidating the structures of unknown impurities. tsijournals.com By combining data from mass spectrometry and 2D-NMR, the chemical structures of impurities in Itraconazole drug products have been successfully characterized. tsijournals.com ¹H and ¹³C NMR assignments for Itraconazole and its impurities have been reported, providing a valuable reference for structural analysis. tsijournals.com
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique indispensable for the structural elucidation of itraconazole and its related substances, such as metabolites and degradation products. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the analysis of itraconazole in various matrices. nih.govshimadzu.com
In tandem mass spectrometry, precursor ions of itraconazole are selected and fragmented to produce product ions, creating a unique fragmentation pattern that serves as a fingerprint for the molecule. For itraconazole, which contains multiple chlorine atoms, the isotopic peak [M+2]+ is often monitored as the precursor ion to minimize interference from co-eluting substances. nih.gov This approach enhances the specificity of the assay. The fragmentation pathways of itraconazole and its photodegradation products have been proposed based on MS/MS data, providing valuable insights into their chemical structures. researchgate.netnih.gov
High-resolution mass spectrometry (HRMS) is also utilized in the structural elucidation of novel degradation products, providing accurate mass measurements that aid in determining the elemental composition of the molecules. rasayanjournal.co.in
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy:
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the itraconazole molecule and for studying its interactions with other components in a formulation. The FTIR spectrum of pure itraconazole exhibits characteristic peaks corresponding to its various functional groups. jddtonline.inforesearchgate.net
Key characteristic peaks for itraconazole include:
Novel Formulation Strategies and Advanced Drug Delivery Systems
Solubility and Physicochemical Property Enhancement Technologies
Enhancing the solubility and modifying the physicochemical properties of itraconazole (B105839) are critical steps in developing more effective formulations. Several technologies have been successfully employed to achieve this, ranging from complexation with cyclodextrins to the creation of amorphous systems and nanocrystals.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them capable of forming inclusion complexes with poorly soluble drug molecules like itraconazole. onlinepharmacytech.infofabad.org.tr This complexation effectively encapsulates the drug, enhancing its solubility and dissolution in aqueous media. onlinepharmacytech.infofabad.org.tr
Studies have extensively investigated the interaction between itraconazole and various cyclodextrins, particularly beta-cyclodextrin (βCD) derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomized methylated-β-cyclodextrin (RAMEB). fabad.org.tr Phase solubility studies are a key method for characterizing these complexes, determining the stoichiometry and stability of the inclusion complex. For itraconazole, these studies have shown that different cyclodextrins yield different types of solubility diagrams. For instance, with βCD, a BS-type diagram is often observed, indicating the formation of a complex with limited solubility. In contrast, HP-β-CD and RAMEB typically show AL-type diagrams, which signify the formation of soluble complexes. fabad.org.tr
Research has demonstrated that the formation of an itraconazole/HP-β-CD inclusion complex significantly increases the drug's aqueous solubility. Spectroscopic and thermal analysis techniques are used to confirm the entrapment of itraconazole within the cyclodextrin (B1172386) cavity. nih.gov For example, 1H-Nuclear Magnetic Resonance (NMR) spectroscopy has suggested that the triazole and triazolone parts of the itraconazole molecule are involved in the inclusion complexation with HP-β-CD. nih.gov The molar ratio of these complexes can vary, with studies reporting ratios such as 1:2 and 1:3 (itraconazole:cyclodextrin). nih.govnih.gov
Table 1: Comparison of Itraconazole-Cyclodextrin Complexes
| Cyclodextrin Derivative | Phase Solubility Diagram Type | Implication | Reported Molar Ratio (Drug:CD) |
|---|---|---|---|
| Beta-cyclodextrin (βCD) | BS | Limited solubility of the complex | - |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | AL | Formation of a soluble complex | 1:2 |
| Randomized methylated-β-cyclodextrin (RAMEB) | AL | Formation of a soluble complex | - |
Another effective strategy to improve the dissolution of itraconazole is the formulation of amorphous solid dispersions (ASDs). mdpi.com In an ASD, the drug is dispersed in a polymer matrix in an amorphous state, which has higher free energy compared to the crystalline form, leading to enhanced solubility and dissolution rates. mdpi.comnih.gov
Various polymers have been investigated as carriers for itraconazole ASDs, including polyvinylpyrrolidone K30 (PVP K30), Eudragit® EPO, Soluplus®, and hypromellose acetate succinate HG (AQOAT® AS-HG). semanticscholar.orgqub.ac.ukmdpi.com The choice of polymer and the drug-to-polymer ratio are critical factors that influence the stability and dissolution performance of the ASD. mdpi.com Techniques such as hot-melt extrusion (HME) and spray drying are commonly used to prepare these dispersions. qub.ac.ukmdpi.com HME has been shown to be a highly efficient, solvent-free method for producing itraconazole ASDs with superior dissolution enhancement. qub.ac.ukmdpi.com
Characterization of these systems using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is essential to confirm the amorphous nature of the dispersed itraconazole. mdpi.comsemanticscholar.org Studies have shown that ternary solid dispersion systems, for instance, using PVP K30 and an adsorbent like Sylysia® 350, can significantly improve the dissolution of itraconazole and maintain its amorphous stability over time. semanticscholar.org Research has demonstrated that optimized HME-based formulations can achieve nearly complete drug release within a short period. For example, an ITR–Eudragit® EPO formulation achieved 95.88% drug release in 2 hours. qub.ac.uk
Table 2: Performance of Itraconazole Amorphous Solid Dispersions
| Polymer Carrier | Manufacturing Method | Drug:Polymer Ratio | Key Finding |
|---|---|---|---|
| PVP K30 and Sylysia® 350 | Spray Drying | 1:1:1 | Significant improvement in dissolution and excellent stabilization of amorphous itraconazole. semanticscholar.org |
| Eudragit® EPO | Hot-Melt Extrusion | - | Achieved 95.88% drug release within 2 hours. qub.ac.uk |
| Soluplus® | Hot-Melt Extrusion | - | Achieved complete drug release. qub.ac.uk |
| AQOAT® AS-HG | Hot-Melt Extrusion | - | Achieved complete drug release. qub.ac.uk |
Reducing the particle size of a drug to the nanometer or micrometer range is a well-established method for increasing its surface area, which in turn enhances the dissolution velocity. researchgate.net For itraconazole, nanocrystal and micronization technologies have been successfully applied to improve its dissolution characteristics.
Nanocrystals are pure solid drug particles with dimensions in the nanometer range. researchgate.net They can be produced by methods such as wet milling or a combination of microprecipitation and high-pressure homogenization. researchgate.netnih.govmdpi.com Stabilizers are crucial in these formulations to prevent the aggregation of the nanoparticles. mdpi.com Studies have prepared stable itraconazole nanosuspensions with mean particle sizes below 200 nm. researchgate.net These nanocrystalline formulations have demonstrated rapid and significantly enhanced in vitro dissolution compared to the conventional marketed product. nih.gov For instance, one study reported that a nanocrystal formulation released 94.1% of the drug within the first 5 minutes. researchgate.net
Characterization techniques such as dynamic light scattering for particle size analysis, and XRD and DSC to confirm the crystalline state of the drug within the nanocrystals, are essential. researchgate.netmdpi.com While in vitro dissolution is often dramatically improved, the translation to in vivo performance can be complex. nih.gov Nevertheless, nanocrystal technology remains a promising approach for formulating poorly soluble drugs like itraconazole. mdpi.com
Table 3: Characteristics of Itraconazole Nanocrystal Formulations
| Preparation Method | Stabilizer(s) | Mean Particle Size | Key Dissolution Finding |
|---|---|---|---|
| Wet Milling | HPMC and Sodium Dodecyl Sulfate | < 300 nm | - |
| Wet Milling | Adipic acid and Tween®80 | 549 ± 51 nm | - |
| Wet Milling | Coating polymer | < 200 nm | 94.1% release within 5 minutes. researchgate.net |
| Microprecipitation-High-Pressure Homogenization | Cholic acid | ~225.7 nm | Significantly higher supersaturation dissolution compared to pellets. mdpi.com |
Co-crystallization and salt formation are chemical approaches to modify the solid-state properties of a drug, which can lead to improved solubility and dissolution rates. nih.govresearchgate.net A co-crystal is a multi-component crystal in which the drug and a co-former are held together by non-covalent interactions.
For itraconazole, a weakly basic drug, forming co-crystals with acidic co-formers like dicarboxylic acids (e.g., succinic acid, malonic acid) has been shown to be a viable strategy. nih.govnih.gov The formation of a new crystalline phase is confirmed by techniques like PXRD, DSC, and Fourier-transform infrared spectroscopy (FTIR). nih.gov The proposed structure of an itraconazole-succinic acid co-crystal involves hydrogen bonding between the triazole groups of two itraconazole molecules and the hydroxyl groups of one succinic acid molecule. nih.gov
These co-crystals can significantly enhance the dissolution rate of itraconazole. For example, itraconazole-succinic acid co-crystals achieved over 90% dissolution in under 2 hours. nih.gov Similarly, a co-crystal with malonic acid increased the dissolution rate by about 5-fold compared to the parent drug. nih.govresearchgate.net
While salt formation is another common strategy for weak bases, studies have shown that for itraconazole, co-crystallization may be a more suitable approach. nih.govresearchgate.netsigmaaldrich.com Although itraconazole salts (e.g., dihydrochloride, trihydrochloride) can exhibit very high dissolution rates, they often suffer from high hygroscopicity, which can compromise their stability. nih.govresearchgate.net In contrast, co-crystals have been found to improve the dissolution rate without negatively impacting hygroscopicity and stability. nih.govresearchgate.net
Table 4: Comparison of Itraconazole Co-crystals and Salts
| Solid Form | Co-former / Counter-ion | Dissolution Rate Enhancement | Hygroscopicity | Stability |
|---|---|---|---|---|
| Malonic Acid Co-crystal | Malonic Acid | ~5-fold increase | Not compromised | Stable |
| Succinic Acid Co-crystal | Succinic Acid | >90% in < 2 hours | - | Stable under accelerated conditions nih.gov |
| Dihydrochloride Salt | Hydrochloric Acid | Highest dissolution rate | High above 70% RH | Less stable |
| Trihydrochloride Salt | Hydrochloric Acid | Highest dissolution rate | High above 70% RH | Less stable |
Particulate Drug Delivery Systems (Design and Characterization)
Particulate drug delivery systems, such as liposomes, offer a sophisticated means of delivering drugs like itraconazole. These systems can improve solubility, alter pharmacokinetic profiles, and target drug delivery.
Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic drugs. iajps.com For a lipophilic drug like itraconazole, liposomal formulations can significantly improve its solubility and provide a vehicle for administration. nih.gov
The design of itraconazole-loaded liposomes involves selecting appropriate lipids, such as hydrogenated soy phosphatidylcholine (HSPC), Di-stearoyl phosphatidylcholine (DSPC), or egg yolk lecithin, often in combination with cholesterol to modulate membrane fluidity and stability. iajps.comnih.govresearchgate.netjchr.org The thin-film hydration technique followed by sonication or extrusion is a common method for preparing these liposomes. iajps.comresearchgate.net
Characterization of liposomal formulations is crucial and includes the determination of vesicle size, zeta potential (a measure of surface charge and stability), and encapsulation efficiency (the percentage of drug successfully loaded into the liposomes). researchgate.net Optimized formulations have achieved high encapsulation efficiencies, for example, 94.8 ± 0.51%. nih.gov The particle size is also a critical parameter, with studies targeting sizes less than 100 nm for certain applications. nih.gov To ensure long-term stability, especially for injectable formulations, lyophilization (freeze-drying) can be employed. jchr.org
Table 5: Characterization of Itraconazole Liposomal Formulations
| Lipid Composition | Preparation Method | Vesicle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| HSPC, mPEG-2000 DSPE, Cholesterol | - | 67.72 ± 0.89 | - | 94.8 ± 0.51 nih.gov |
| - | Thin-film hydration | 358.2 ± 9.45 | 20.66 ± 0.74 | 78.69 ± 3.17 researchgate.net |
| HSPC | Freeze-drying | - | - | - |
| DSPC | Freeze-drying | - | - | - |
Polymeric Nanoparticles and Micelles
Polymeric nanoparticles and micelles represent a significant strategy to improve the delivery of poorly soluble drugs like Itraconazole. These systems encapsulate the drug within a polymeric matrix or core, enhancing its solubility and providing controlled release.
Researchers have successfully formulated Itraconazole-loaded nanoparticles using various polymers through methods like ionic gelation and emulsion evaporation. researchgate.net For instance, nanoparticles prepared with Chitosan using an ionic gelation method resulted in spherical particles with an average size of 201.67 nm and a high entrapment efficiency of 89.04%. medwinpublishers.com Another study utilized poly(lactic acid-co-glycolic acid) (PLGA) to encapsulate Itraconazole, achieving drug-loading capacity and encapsulation efficiency of up to 6.7% and 80%, respectively. frontiersin.org The use of monomethoxypoly(ethylene glycol)-b-poly(lactic acid) (mPEG-b-PLA) copolymers via a film hydration method has also been explored to create a novel nanoparticle platform for Itraconazole. rsc.org These polymeric systems have demonstrated the ability to provide sustained drug release. rsc.org
Polymeric micelles, formed from amphiphilic block copolymers, have also been investigated for Itraconazole delivery. One study reported the preparation of Itraconazole-loaded polymeric micelles using pluronics via a rotary evaporation method. nih.gov The optimized formulation exhibited a micelle size of 79.99 nm and an entrapment efficiency of 91.32%±1.73%. nih.gov These micelles showed a sustained in vitro permeation of 90.28%±0.31% over 8 hours, fitting a zero-order release kinetic model. nih.gov
| Polymer/System | Preparation Method | Particle/Micelle Size (nm) | Encapsulation/Entrapment Efficiency (%) | Key Findings |
| Chitosan | Ionic Gelation | 201.67 | 89.04 | Improved solubility and bioavailability potential. medwinpublishers.com |
| PLGA | Nanoemulsion | Not Specified | 80 | Enhanced sustained drug release and inhibited fungal infection. frontiersin.org |
| mPEG-b-PLA | Film Hydration | Not Specified | Not Specified | Could be retained in blood circulation and selectively distributed. rsc.org |
| Pluronics (Micelles) | Rotary Evaporation | 79.99 | 91.32 ± 1.73 | Provided controlled, zero-order drug release. nih.gov |
Dendrimers and Polymeric Conjugates
Dendrimers are highly branched, three-dimensional macromolecules that can be used as drug carriers. Their unique architecture allows for the encapsulation of drug molecules within their core and functionalization of their surface for targeted delivery. One study explored the use of polyamidoamine (PAMAM) dendrimers to enhance the transdermal delivery of Itraconazole. ijpsr.com The dendrimers were prepared using divergent growth techniques and loaded into a Carbopol 934 gel containing Itraconazole. ijpsr.com The resulting "dendrigel" was designed to increase the solubility and skin penetration of the drug, thereby improving its antifungal activity when applied topically. ijpsr.com
Polymeric conjugates involve the covalent attachment of a drug to a polymer backbone. This approach can improve the drug's solubility, stability, and pharmacokinetic profile. While specific research on Itraconazole polymeric conjugates is limited in the provided context, the principle of using hydrophilic polymers to form amorphous solid dispersions (ASDs) shares a similar goal. Studies have utilized polymers like Soluplus® with Itraconazole to create ASDs through hot-melt extrusion. nih.gov These systems demonstrated a marked enhancement in the solubility and dissolution rate of Itraconazole by dispersing it in an amorphous state within the polymer matrix. nih.gov
Self-Nano Emulsifying Drug Delivery Systems (SNEDDS)
Self-nano emulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media. This approach has been widely investigated to improve the oral bioavailability of poorly water-soluble drugs like Itraconazole. researchgate.netjazindia.comresearchgate.net
Several studies have focused on optimizing SNEDDS formulations for Itraconazole. One such study developed a SNEDDS using Castor oil, Tween 20 as a surfactant, and PEG 200 as a co-surfactant. researchgate.netjazindia.com The resulting nanoemulsions had droplet sizes ranging from 120 nm to 505 nm and a zeta potential of -35 mV. researchgate.netjazindia.com Another investigation used N-methyl-2-pyrrolidone (NMP) as the oil phase, Labrasol as the surfactant, and Transcutol as the co-surfactant. longdom.org This formulation yielded droplet sizes between 80 nm and 613 nm, with zeta potentials from -6 to -30 mV, and achieved a 94% drug dissolution in 120 minutes. longdom.org The selection of excipients is critical and is based on the solubility of Itraconazole in these components. longdom.org Pseudo-ternary phase diagrams are commonly employed to identify the optimal concentrations of the oil, surfactant, and co-surfactant to ensure the formation of a stable nanoemulsion upon dilution. researchgate.netresearchgate.netlongdom.org
| Oil Phase | Surfactant | Co-surfactant | Droplet Size (nm) | Zeta Potential (mV) | Key Findings |
| Castor Oil | Tween 20 | PEG 200 | 120 - 505 | -35 | Effective for improving oral bioavailability of lipophilic Itraconazole. researchgate.netjazindia.com |
| NMP | Labrasol | Transcutol | 80 - 613 | -6 to -30 | Significantly increased the rate of dissolution compared to the pure drug. longdom.org |
| Oleic Acid | Not Specified | Not Specified | Not Specified | Not Specified | Outperformed conventional dosage forms in solubility and dissolution rate. researchgate.netinsightsjhr.com |
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles (SLNs) are colloidal carriers made from physiological lipids that are solid at room temperature. ijeast.com They offer advantages such as good biocompatibility, controlled drug release, and the ability to protect the encapsulated drug from degradation. ijeast.comijpsjournal.com SLNs have been developed for the topical delivery of Itraconazole to treat superficial fungal infections. nih.gov
The preparation of Itraconazole-loaded SLNs often involves techniques like high-shear homogenization. nih.gov The lipid matrix can be composed of lipids such as stearic acid or palmitic acid. impactfactor.orgresearchgate.net One study reported the development of an optimized SLN formulation with a mean particle size of 262.92 ± 8.56 nm and a zeta potential of +22.36 mV. nih.gov This formulation achieved a high drug entrapment efficiency of 94.21 ± 3.35% and significant skin retention of Itraconazole (43.03 ± 1.86 μg/cm²). nih.gov The small particle size of SLNs is believed to improve penetration into the stratum corneum, delivering the drug to the site of infection while minimizing systemic exposure. ijpsjournal.com Furthermore, SLNs can form an occlusive film on the skin, which may prolong the drug's action. ijpsjournal.com
Topical and Localized Delivery Systems (Chemical/Formulation Focus)
Localized delivery of Itraconazole is a key strategy for treating superficial fungal infections, aiming to maximize drug concentration at the site of action while reducing systemic side effects.
Gels and Creams (Physicochemical Properties)
Topical gels and creams are common dosage forms for cutaneous drug delivery. The extremely low aqueous solubility of Itraconazole (approximately 1 ng/mL) presents a significant challenge in formulating these systems at therapeutically effective concentrations. nih.gov To overcome this, oil-in-water (O/W) cream formulations have been developed with a focus on maximizing the solubilization capacity for Itraconazole. nih.gov The solubility of Itraconazole in various oils, emulsifiers, and fatty acids is a critical factor in the design of the cream base. nih.gov One optimized O/W cream was able to dissolve 1.5% (w/w) of Itraconazole at room temperature. nih.gov
Topical nanogels have also been formulated by incorporating Itraconazole nanocrystals into a gel base, often using gelling agents like Carbopol 940. pharmascigroup.us The physicochemical properties of these gels, such as pH, homogeneity, spreadability, and viscosity, are crucial for their performance and patient acceptance. pharmascigroup.usijprajournal.com An optimized nanogel formulation exhibited a pH of 6.8, good homogeneity, a spreadability of 2.20 cm, and a viscosity of 160.2 poise. pharmascigroup.us Such formulations aim to enhance skin penetration and patient compliance compared to oral administration. pharmascigroup.us
Inhaled Formulations (Aerosol Science, Particle Design)
For fungal infections in the lungs, inhaled formulations of Itraconazole offer the advantage of direct delivery to the site of infection, potentially increasing efficacy and reducing systemic toxicity associated with oral administration. nih.govirjet.net
One such formulation is PUR1900, a dry powder for inhalation. nih.gov It utilizes a particle engineering platform called iSPERSE, which allows for the delivery of a high drug load to the lungs. nih.gov The particles are engineered to have a small aerodynamic particle size, which is essential for efficient pulmonary delivery. nih.govnih.gov In a clinical study, inhaled PUR1900 resulted in geometric mean maximum sputum concentrations that were 70-fold higher and plasma concentrations that were 66-fold lower compared to oral administration of Itraconazole solution. researchgate.net
Other research has focused on aerosolized nanostructured formulations of Itraconazole. asm.org These formulations, prepared by methods such as evaporative precipitation into aqueous solution and spray freezing, aim to achieve high lung tissue concentrations while limiting systemic exposure. asm.org The design of these particles, including their size, shape, and density, is critical for determining their aerodynamic behavior and deposition pattern within the respiratory tract. For dry powder inhalers (DPIs), particles with aerodynamic diameters between 0.5 µm and 5 µm are considered essential for deep lung penetration. nih.gov
Controlled and Sustained Release Formulations (Polymer Science, Release Kinetics In Vitro)
The development of controlled and sustained release formulations for Itraconazole is a key area of research aimed at improving its therapeutic efficacy and patient compliance. Various polymers have been investigated to modulate the drug release profile, ensuring a prolonged therapeutic effect.
Poly(lactic acid-co-glycolic acid) (PLGA) has been successfully used to encapsulate Itraconazole into nanoparticles (NPs) for controlled release. These NPs can be functionalized to target specific cells, such as macrophages. nih.gov Another approach involves the use of mucoadhesive polymers like Carbopol 934P and Hydroxypropyl Methylcellulose (HPMC) to formulate tablets that adhere to the gastric mucosa and provide sustained drug release. nih.gov Solid dispersions of Itraconazole with polymers such as Polyethylene Glycol (PEG) 6000 have also been shown to enhance solubility and sustain release.
The in vitro release kinetics of these formulations are crucial for predicting their in vivo performance. For instance, Itraconazole-loaded PLGA nanoparticles have been shown to exhibit a biphasic release pattern, with an initial burst release followed by a prolonged, sustained release phase that conforms to a Fickian diffusion kinetic model. nih.gov In the case of mucoadhesive tablets, the drug release often follows the Peppas model, indicating a combination of diffusion and erosion mechanisms. researchgate.net
Below is a table summarizing the in vitro release kinetics of Itraconazole from various polymeric formulations.
| Formulation Type | Polymer(s) | Release Duration | Release Profile | Kinetic Model | Reference |
| Nanoparticles | PLGA, TPGS, Kolliphor P188 | 72 hours | Biphasic: Initial burst followed by sustained release | Fickian diffusion | nih.gov |
| Mucoadhesive Tablets | Carbopol 934P, HPMC K4M | > 8 hours | Sustained | Peppas | researchgate.net |
| Solid Dispersion Gel | PEG 6000, Carbopol 940 | 8 hours | Sustained | Higuchi/Peppas | semanticscholar.org |
| Nanoparticles | Pluronic F127 | > 6 hours | Sustained | Not specified | pharmascigroup.us |
These studies demonstrate the versatility of polymeric systems in controlling the release of Itraconazole, offering the potential for improved therapeutic outcomes.
Physicochemical Stability of Advanced Formulations
The long-term efficacy and safety of advanced drug delivery systems are contingent upon their physicochemical stability. Stability studies for Itraconazole formulations typically assess parameters such as particle size, drug content, and dissolution rate under various storage conditions.
For instance, a study on Itraconazole crystalline nanoparticles evaluated their stability over a period of three months at ambient room temperature, 25 ± 2°C/60% RH, and 40 ± 2°C/75% RH. The results indicated no significant change in the appearance, color, or drug content of the selected formulations (F5, F7, and F8). nih.gov However, a decrease in the dissolution rate was observed for one formulation (F5) when stored under high relative humidity, highlighting the importance of appropriate storage conditions. nih.gov
Another study on a topical nanogel formulation of Itraconazole also demonstrated good stability. The optimized nanogel (NG2) was stored in a stability chamber at 25 ± 0.5°C and 60 ± 5% RH for three months. The evaluated parameters, including viscosity, drug content, and in vitro drug release, showed minimal changes, confirming the formulation's stability under the tested conditions. pharmascigroup.us
The table below presents a summary of the physicochemical stability data for advanced Itraconazole formulations.
| Formulation | Storage Conditions | Duration | Parameters Assessed | Stability Outcome | Reference |
| Crystalline Nanoparticles (F7, F8) | Ambient, 25°C/60% RH, 40°C/75% RH | 3 months | Appearance, Color, Drug Content, Particle Size, Dissolution Rate | Physically and chemically stable | nih.gov |
| Crystalline Nanoparticles (F5) | 40°C/75% RH | 3 months | Dissolution Rate | Decreased dissolution rate | nih.gov |
| Topical Nanogel (NG2) | 25°C/60% RH | 3 months | Viscosity, Drug Content, In Vitro Drug Release | Stable | pharmascigroup.us |
| Phospholipid-dispersed Suspension | 5°C and 40°C | 63 days | Particle Size, pH, Zeta Potential | Enhanced stability with sodium oleate | nih.gov |
These findings underscore the critical role of excipients and storage conditions in maintaining the desired physicochemical properties of advanced Itraconazole formulations.
Targeting Strategies and Ligand Conjugation (Chemical Design and In Vitro Efficacy)
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. For Itraconazole, this is particularly relevant for treating intracellular fungal infections.
One promising strategy involves the functionalization of Itraconazole-loaded nanoparticles to target macrophages, which can act as reservoirs for fungal pathogens. nih.govnih.gov Researchers have successfully functionalized PLGA nanoparticles with anti-F4/80 antibodies and mannose to specifically target macrophage receptors. nih.govnih.gov The chemical design for this targeting involves the covalent coupling of the ligands to the nanoparticle surface, often utilizing carbodiimide chemistry. nih.gov This method facilitates the formation of an amide bond between the carboxyl groups on the polymer and the amine groups of the antibody or a mannose derivative.
The in vitro efficacy of these targeted formulations has been demonstrated through enhanced uptake by macrophages and increased antifungal activity. For example, anti-F4/80 antibody-functionalized nanoparticles showed significantly higher uptake by macrophages compared to non-functionalized nanoparticles. nih.gov Furthermore, these targeted nanoparticles, even at low concentrations of encapsulated Itraconazole (0.007 µg/mL), were effective in eliminating Histoplasma capsulatum in a co-culture with macrophages without causing cytotoxicity. nih.gov It has also been observed that Itraconazole itself can promote M1 macrophage polarization and enhance the phagocytic capacity of macrophages against Candida albicans. researchgate.netmednexus.org
The following table summarizes the chemical design and in vitro efficacy of targeted Itraconazole delivery systems.
| Targeting Ligand | Nanoparticle Matrix | Chemical Conjugation Method | Target Cell/Receptor | In Vitro Efficacy | Reference |
| Anti-F4/80 Antibody | PLGA | Carbodiimide Chemistry | Macrophages (F4/80 receptor) | Increased nanoparticle uptake, elimination of intracellular H. capsulatum at 0.007 µg/mL ITZ | nih.gov |
| Mannose | PLGA | Chemical Coupling | Macrophages (Mannose receptor) | Increased nanoparticle uptake by J774A.1 macrophages | nih.gov |
These targeted approaches hold significant promise for improving the treatment of intracellular fungal infections by delivering Itraconazole directly to the infected cells.
Structure Activity Relationship Sar and Computational Studies of Itraconazole and Analogs
Identification of Key Pharmacophores for Antifungal Activity
The antifungal activity of itraconazole (B105839) is intrinsically linked to specific structural features, known as pharmacophores, that are essential for its interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). drugbank.comnih.gov The primary mechanism of action involves the inhibition of this enzyme, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comfrontiersin.org
Key pharmacophoric elements of itraconazole and other azole antifungals include:
The Azole Ring: The 1,2,4-triazole (B32235) moiety is a critical pharmacophore. nih.govmdpi.com The nitrogen atom at position 4 (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, which is a fundamental interaction for enzyme inhibition. drugbank.comresearchgate.net This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation. frontiersin.org
The sec-Butyl Chain: The sec-butyl group attached to the triazolone ring also plays a significant role in the antifungal activity. nih.govresearchgate.net Modifications to this side chain have been shown to impact the drug's potency and biological activity profile. nih.gov
The Dichlorophenyl Ring: This part of the molecule engages in hydrophobic interactions within the active site of the enzyme, contributing to the stability of the drug-enzyme complex. nih.gov
A comparative analysis reveals that while other azoles like ketoconazole (B1673606) share the core azole pharmacophore, differences in their extended side chains, such as the triazolone ring and its sec-butyl substituent in itraconazole, account for variations in their activity and spectrum. nih.gov Studies have shown that while the triazole moiety is essential for antifungal action, the rest of the molecule's structure is key for other biological activities the compound may possess. nih.govresearchgate.net
Rational Design of Novel Itraconazole Derivatives
The rational design of new itraconazole derivatives aims to enhance antifungal potency, improve physicochemical properties such as water solubility and bioavailability, and overcome resistance mechanisms. nih.gov This process leverages the understanding of itraconazole's SAR to make targeted chemical modifications.
One successful strategy involves the introduction of different chemical groups to the itraconazole scaffold. For instance, a series of novel itraconazole analogues containing pyridine (B92270) rings were designed and synthesized to improve antifungal activity and pharmacokinetic properties. nih.gov The goal was to enhance water solubility and bioavailability, which are known limitations of the parent drug. Several of these analogues demonstrated more potent in vitro antifungal activity against clinically relevant fungi compared to itraconazole. nih.gov
Another approach has been the synthesis of organometallic derivatives. Seven new derivatives of itraconazole were synthesized, including ferrocenyl-containing compounds. acs.org While these specific derivatives showed lower antifungal activity than the parent itraconazole, they confirmed that the modified compounds still targeted the ERG11 (CYP51) enzyme. acs.org This demonstrates that the itraconazole scaffold can be significantly modified while retaining its mechanism of action, opening avenues for further pharmacomodulation.
The table below summarizes the outcomes of rationally designed itraconazole derivatives from a study focused on improving activity and solubility.
| Compound | Modification | Observed Improvement vs. Itraconazole |
|---|---|---|
| Analogue 30d | Pyridine-substituted | Higher solubility and bioavailability. nih.gov |
| Analogue 30c | Pyridine-substituted | Higher solubility and bioavailability. nih.gov |
| Analogue 31c | Pyridine-substituted | Higher solubility and bioavailability. nih.gov |
| Analogue 36d | Pyridine-substituted | Bioavailability of 42.2% (vs. 8% for Itraconazole). nih.gov |
| Ferrocenyl Derivative | Organometallic moiety | Retained targeting of ERG11 enzyme. acs.org |
These examples underscore how a rational, structure-based design approach can lead to the development of new chemical entities with potentially superior therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For antifungal azoles, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govresearchgate.net These models can help predict the antifungal potency of novel, unsynthesized compounds and provide insights into the structural requirements for optimal activity.
In a typical 3D-QSAR study for azole antifungals, a dataset of molecules with known activities against a specific fungal strain (e.g., Candida albicans) is selected. nih.gov The compounds are aligned based on a common substructure, and their 3D steric and electrostatic fields are calculated. researchgate.netnih.gov Statistical methods, such as partial least squares (PLS) analysis, are then used to generate a model that relates these fields to the observed biological activity. researchgate.net
The output of a 3D-QSAR analysis is often visualized as contour maps. researchgate.net These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish activity:
Steric Contour Maps: Indicate areas where bulky groups are favored (e.g., green contours) or disfavored (e.g., yellow contours).
Electrostatic Contour Maps: Show regions where positive charge is favorable (blue contours) or where negative charge is favorable (red contours).
For azole antifungals targeting CYP51, 3D-QSAR studies have revealed the importance of specific steric and electrostatic interactions within the enzyme's active site. nih.gov For example, models have shown that π-π interactions between aromatic groups on the ligand and residues like Tyr132 in the C. albicans CYP51 active site are crucial for potent activity. nih.gov
A reliable 3D-QSAR model is characterized by strong statistical parameters, such as a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). researchgate.netnih.gov These models serve as powerful predictive tools in the rational design of new azole derivatives with enhanced antifungal efficacy. nih.gov
Molecular Docking and Molecular Dynamics Simulations with Target Enzymes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand, such as itraconazole, and its protein target, CYP51, at an atomic level. frontiersin.orgnih.gov
Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to the active site of a protein. nih.gov For itraconazole, docking studies consistently show that the N4 atom of its triazole ring coordinates with the heme iron atom of CYP51. researchgate.net The long, lipophilic tail of itraconazole extends into a hydrophobic channel within the enzyme's binding cavity. nih.gov This binding mode is stabilized by numerous hydrophobic interactions with amino acid residues. frontiersin.orgnih.gov Key interactions for long-tailed inhibitors like itraconazole involve a hydrophobic cavity formed by residues such as F58, Y64, Y118, L121, Y132, and L376. nih.gov Studies have also identified π-π stacking interactions between the aromatic rings of itraconazole and residues like Tyr118. researchgate.net
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. frontiersin.org MD simulations of the itraconazole-CYP51 complex are used to assess the stability of the docked pose and to analyze the flexibility of both the ligand and the protein. nih.gov These simulations have confirmed that itraconazole forms a stable complex within the binding cavity of CYP51. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories helps to understand the stability and dynamic properties of the complex.
The table below summarizes key findings from molecular docking and MD simulation studies of itraconazole with CYP51.
| Computational Method | Key Finding | Amino Acid Residues Involved |
|---|---|---|
| Molecular Docking | Coordination of the triazole N4 atom with the heme iron. researchgate.net | Heme group |
| Molecular Docking | Extensive hydrophobic interactions stabilizing the complex. frontiersin.orgnih.gov | F58, Y64, Y118, L121, Y132, L376, S378, M508 |
| Molecular Docking | π-π stacking interactions. researchgate.net | Tyr118 |
| Molecular Dynamics | Confirmation of a stable binding mode over time. nih.gov | Overall active site |
Together, these computational techniques provide a detailed picture of the binding mechanism of itraconazole, which is crucial for understanding its antifungal activity and for designing new inhibitors with improved binding affinities. frontiersin.org
Computational Chemistry Approaches for Lead Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a pivotal role in this process by guiding the design-make-test-analyze cycle in a more efficient and rational manner.
For itraconazole and its analogs, computational approaches are integral to lead optimization. Techniques like 3D-QSAR and molecular docking, as described previously, are used to build predictive models that can screen virtual libraries of potential derivatives before they are synthesized. researchgate.net This in silico screening helps prioritize compounds that are most likely to have improved activity.
The process typically involves:
Scaffold Hopping and Bioisosteric Replacement: Identifying parts of the itraconazole molecule that can be replaced with other chemical groups (bioisosteres) to improve properties without losing the key pharmacophoric interactions. Computational models can predict the impact of these changes on binding affinity and other properties.
Structure-Based Design: Using the 3D structure of the itraconazole-CYP51 complex obtained from docking or crystallography, chemists can design modifications that introduce new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or remove unfavorable ones. nih.gov For example, if a pocket in the enzyme's active site is identified as being partially unoccupied, derivatives can be designed to extend into this pocket to increase binding affinity.
Predictive Modeling: QSAR models are used to predict the activity of designed analogs. Derivatives predicted to be highly potent are then selected for synthesis and biological testing. The experimental results are then fed back into the model to improve its predictive power for the next round of design.
The rational design of pyridine-substituted itraconazole analogues is a practical example of computational chemistry guiding lead optimization. nih.gov By identifying the limitations of the original lead (poor solubility), new compounds were designed to address this specific issue while aiming to maintain or enhance antifungal potency.
In Silico Prediction of ADMET Properties (Excluding Human Clinical Relevance)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and safety profile. niscair.res.in Various computational models and software platforms, such as ADMET Predictor™ and pkCSM, are used to estimate these properties based on a molecule's chemical structure. nih.govsimulations-plus.com
For itraconazole and its novel derivatives, these predictive tools are used to evaluate non-clinical ADMET parameters. This early-stage screening helps to identify candidates with more favorable drug-like properties before committing resources to extensive experimental testing.
Key ADMET properties predicted in silico include:
Aqueous Solubility: Predicting how well a compound dissolves in water, which is a key factor for absorption.
Permeability: Estimating the ability of a compound to pass through biological membranes, such as the intestinal wall.
Metabolism Prediction: Identifying potential sites on the molecule that are susceptible to metabolism by enzymes (e.g., cytochrome P450s). For instance, itraconazole is known to be metabolized by CYP3A4, and in silico tools can predict this liability for new analogs. simulations-plus.com
Toxicity Prediction: Screening for potential toxic liabilities, such as mutagenicity or carcinogenicity, based on structural alerts and predictive models. The Ames test for genetic toxicology of a novel itraconazole analogue was predicted and later confirmed to be negative. nih.gov
The table below lists some ADMET properties that can be predicted using computational tools.
| ADMET Property | Significance in Drug Design | Example of In Silico Tool |
|---|---|---|
| Aqueous Solubility | Influences absorption and formulation. | ADMET Predictor™ simulations-plus.com |
| Intestinal Absorption | Predicts the extent of drug uptake from the gut. | pkCSM nih.gov |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. | ADMET Predictor™ simulations-plus.com |
| Mutagenicity (Ames Test) | Early flag for potential genetic toxicity. | pkCSM nih.gov |
By integrating these in silico ADMET predictions into the lead optimization process, researchers can design itraconazole derivatives with a higher probability of possessing a balanced profile of potency and favorable pharmacokinetic properties. niscair.res.in
Future Directions and Emerging Research Avenues for R + Itraconazole
Exploration of New Molecular Targets in Fungi
The established antifungal mechanism of itraconazole (B105839) involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. scimplify.comnih.gov This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death. nih.govresearchgate.net While CYP51 remains the primary target, research is beginning to explore other potential molecular targets and mechanisms that could contribute to itraconazole's antifungal activity or be exploited for future drug development.
One area of investigation is the role of the molecular chaperone Hsp90 in fungal drug resistance. Hsp90 has been shown to be instrumental in the emergence and maintenance of fungal resistance to azole antifungals. nih.gov This suggests that inhibiting Hsp90 could be a viable therapeutic strategy to enhance the efficacy of itraconazole, particularly against resistant strains. Combination therapy involving an Hsp90 inhibitor and itraconazole is an experimental approach being explored in model systems. nih.gov
Furthermore, itraconazole has been found to have other proposed mechanisms of action, such as the inhibition of fungal cytochrome c oxidative and peroxidative enzymes, which also contribute to the disruption of fungal cell membranes. nih.gov While much of the research into new targets for itraconazole has been in the context of its anti-cancer and anti-angiogenic properties, where it has been shown to inhibit the Hedgehog signaling pathway and the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), these findings open up the possibility of exploring analogous or different non-CYP51 targets for its antifungal effects. drugs.comnih.gov The exploration of these alternative targets is crucial for developing new antifungal strategies and overcoming resistance. researchgate.net
Development of Next-Generation Itraconazole Analogs with Enhanced Properties
The development of next-generation itraconazole analogs is a significant area of research, though a substantial portion of this work has been focused on enhancing its anti-cancer properties rather than its antifungal activity. nih.govnih.gov These studies have provided valuable insights into the structure-activity relationships (SAR) of the itraconazole scaffold.
Research into itraconazole analogs for cancer therapy has primarily focused on modifying the molecule to improve its inhibition of the Hedgehog (Hh) signaling pathway and its anti-angiogenic properties. nih.govresearchgate.net These efforts have led to the synthesis of numerous des-triazole itraconazole analogs, where the triazole moiety, critical for its antifungal action, is removed or replaced. nih.gov While these modifications can result in improved potency against cancer-related pathways and better physicochemical properties, they often abolish the antifungal activity. nih.gov
Structure-activity relationship studies have demonstrated that specific functionalities and stereochemistry are required for Hh pathway inhibition, which differ from the requirements for antifungal activity. nih.gov For instance, the triazole functionality is essential for itraconazole's anti-angiogenic effects but not for its inhibition of Hh signaling. nih.gov This highlights the possibility of designing analogs with selective activity.
While the direct development of itraconazole analogs with enhanced antifungal properties is less reported, the broader field has seen the introduction of second-generation triazoles like voriconazole (B182144) and posaconazole. nih.gov These agents exhibit greater potency and a broader spectrum of activity against resistant and emerging fungal pathogens, particularly Aspergillus spp. nih.gov This indicates a continuing effort to overcome the limitations of first-generation triazoles, such as itraconazole, through the development of new, structurally related compounds.
Advanced Preclinical Modeling for Efficacy and Resistance Studies
To better understand the efficacy of and resistance to (R)-(+)-Itraconazole, researchers are moving towards more advanced preclinical models that can more accurately mimic human infections.
In Vivo Models: Neutropenic murine models of disseminated aspergillosis have been instrumental in validating in vitro findings of itraconazole resistance. mdpi.comflintbox.com These models allow for the evaluation of treatment efficacy by monitoring mortality rates and assessing fungal burden in organs like the brain and kidneys. nih.gov Such in vivo studies have confirmed that isolates with high minimum inhibitory concentrations (MICs) in vitro also exhibit resistance in a living organism. mdpi.comnih.gov
Organoid Models: Patient-derived tumor organoids (PDTOs) are emerging as a valuable tool for drug screening and are being used to investigate the effects of itraconazole in cancer research. rsc.org These three-dimensional models can recapitulate the architecture and heterogeneity of tumors. While currently applied in oncology, this technology holds promise for infectious disease research. Fungal infection models using organoids could provide a more realistic environment to study host-pathogen interactions and the efficacy of antifungal agents like itraconazole compared to traditional cell cultures. rsc.orgfigshare.com
Advanced Imaging Techniques: Molecular imaging techniques are being developed to better visualize and monitor fungal infections in vivo. While not yet specific to itraconazole, radiolabeling of other antifungal drugs, such as fluconazole (B54011) and amphotericin B, for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) has shown promise. rahman.sciencenih.gov These methods allow for the specific accumulation of the radiotracer at the site of infection, which can be used to assess the extent of the infection and the response to therapy. rahman.science The application of such techniques to (R)-(+)-Itraconazole in preclinical models could provide valuable pharmacokinetic and pharmacodynamic data.
Integration of Omics Technologies in Understanding Action and Resistance
The advent of "omics" technologies, including genomics, proteomics, and metabolomics, is revolutionizing the study of antifungal agents by providing a system-wide view of their effects on fungal pathogens.
Genomics: Genomic approaches are crucial for identifying the genetic basis of itraconazole resistance. Comparing the genome sequences of itraconazole-susceptible and resistant fungal strains can reveal mutations and gene copy number variations associated with resistance. For example, in Aspergillus fumigatus, resistance to itraconazole has been linked to specific mutations in the cyp51A gene. DNA microarray technology has been used to study the genomic response of Candida albicans to itraconazole treatment. This research revealed that exposure to the drug leads to a global upregulation of genes involved in ergosterol biosynthesis (ERG genes), as the fungus attempts to compensate for the drug's inhibitory effects.
Proteomics: Proteomics allows for the large-scale analysis of proteins and can elucidate the cellular responses of fungi to itraconazole. researchgate.net By comparing the proteomes of treated and untreated fungal cells, researchers can identify changes in protein expression that are part of the drug's mechanism of action or the fungus's resistance strategy. Proteomic studies on Candida albicans developing resistance to the azole fluconazole have shown downregulation of proteins involved in glycolysis and an upregulation of those related to amino acid metabolism and protection against osmotic stress. Similar approaches can be applied to understand the proteomic landscape of itraconazole resistance.
Metabolomics: Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. This technology can be used to investigate the metabolic reprogramming that occurs in fungi upon exposure to itraconazole and during the development of resistance. A non-targeted metabolomics approach has been used to profile the metabolites of itraconazole itself in human liver preparations, identifying several new metabolic pathways. Applying metabolomics to fungi treated with itraconazole could reveal novel biomarkers for drug efficacy and resistance, and potentially identify new therapeutic targets within fungal metabolic pathways.
Application of Artificial Intelligence and Machine Learning in Itraconazole Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in antifungal drug development, with specific applications in itraconazole research. These technologies can accelerate the discovery of new antifungal agents, predict drug efficacy and safety, and help to understand and overcome resistance.
Predicting Antifungal Activity and Resistance: Machine learning models are being developed to predict the activity of antifungal compounds. These models are trained on large datasets of chemical structures and their known antifungal activities to identify key molecular descriptors that correlate with efficacy. In a specific application related to itraconazole, a multi-layer perceptron model trained on MALDI-TOF mass spectrometry data demonstrated high performance in predicting resistance of Saccharomyces cerevisiae to itraconazole. Such models could be used to rapidly screen large chemical libraries for novel antifungal candidates or to predict the likelihood of resistance developing to existing drugs.
Accelerating Drug Discovery: AI can significantly expedite the identification of novel antifungal compounds by analyzing vast chemical libraries and predicting their biological activity. AI-driven models can identify compounds that target specific fungal mechanisms and can be used to optimize the structures of potential drugs to enhance their efficacy and safety profiles.
The integration of AI into fungal drug development has the potential to deepen our understanding of fungal biology and resistance mechanisms, leading to more precise and effective treatment strategies.
Q & A
Basic Research Questions
Q. How to design experiments for optimizing (R)-(+)-itraconazole-loaded nanoparticle formulations?
- Methodological Answer : Use a factorial design approach (e.g., 2³ factorial design) to evaluate critical formulation parameters such as polymer concentration (e.g., PLGA), stabilizers, and drug-loading ratios. Analyze responses like particle size and encapsulation efficiency using ANOVA to identify significant factors. For example, PLGA concentration (X₁) and benzyl benzoate (X₂) significantly influence particle size, as shown in regression models . Validate the design with response surface methodology (RSM) to optimize interactions between variables.
Q. What analytical methods are recommended for simultaneous quantification of (R)-(+)-itraconazole with co-administered antifungals?
- Methodological Answer : Develop a reversed-phase HPLC method using a 2³ full factorial design to optimize mobile phase composition, column temperature, and flow rate. Key responses include resolution between peaks (e.g., R1 for fluconazole-itraconazole separation) and theoretical plates (NTP). Validate the method per ICH guidelines, ensuring precision (RSD <2%) and accuracy (recovery 98–102%). Factor interactions (e.g., pH and organic modifier ratio) should be statistically evaluated via ANOVA .
Q. How to apply the PICOT framework to structure research questions in antifungal therapy studies?
- Methodological Answer : Define:
- P (Population): Target patient cohort (e.g., immunocompromised individuals).
- I (Intervention): (R)-(+)-itraconazole dosage/formulation.
- C (Comparison): Standard itraconazole or placebo.
- O (Outcome): Mycological cure rate or pharmacokinetic (PK) parameters.
- T (Time): Follow-up duration (e.g., 12 weeks).
Example: "In AFRS patients (P), does preoperative (R)-(+)-itraconazole (I) compared to postoperative administration (C) improve endoscopic scores (O) over 6 months (T)?" .
Advanced Research Questions
Q. How to address batch-to-batch variability in (R)-(+)-itraconazole nanoparticle production?
- Methodological Answer : Implement quality-by-design (QbD) principles with process analytical technology (PAT). Use multivariate analysis (e.g., partial least squares regression) to correlate critical material attributes (CMAs) like polymer molecular weight with critical quality attributes (CQAs) such as drug release profiles. For instance, in vitro release data (mean ± SEM, n=5) from formulations F4, F7, and F8 showed significant variability, necessitating control of emulsification speed and solvent evaporation time .
Q. How to resolve contradictions between in vitro and clinical efficacy data for (R)-(+)-itraconazole?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge in vitro potency (e.g., MIC values) and clinical outcomes. For example, super-bioavailable formulations may show enhanced AUC0-24h in dermatophytosis patients compared to conventional capsules, explaining efficacy discrepancies . Use noncompartmental PK analysis (e.g., WinNonlin) to calculate parameters like Cmax and t½, ensuring statistical power (>80%) to detect differences .
Q. What statistical methodologies are robust for analyzing pharmacokinetic data in itraconazole trials?
- Methodological Answer : Employ mixed-effects modeling (e.g., NONMEM) for sparse sampling data. For noncompartmental analysis, report geometric means with 90% confidence intervals for AUC and Cmax. Use the Shapiro-Wilk test to assess normality before applying parametric tests (e.g., paired t-test for crossover studies). Ensure adherence to reporting standards (e.g., 3 significant figures for instrument-derived data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
